8-Hydroxy-2-quinolinesulfonic acid monohydrate
Description
The exact mass of the compound 8-Hydroxy-2-quinolinesulfonic acid monohydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 8-Hydroxy-2-quinolinesulfonic acid monohydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Hydroxy-2-quinolinesulfonic acid monohydrate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
8-hydroxyquinoline-2-sulfonic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4S.H2O/c11-7-3-1-2-6-4-5-8(10-9(6)7)15(12,13)14;/h1-5,11H,(H,12,13,14);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDVWNIJUCGABM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)S(=O)(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716774 | |
| Record name | 8-Hydroxyquinoline-2-sulfonic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20946-17-2 | |
| Record name | 8-Hydroxyquinoline-2-sulfonic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Hydroxy-2-quinolinesulfonic acid monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
8-Hydroxy-2-quinolinesulfonic acid monohydrate discovery and history
This guide provides an in-depth technical analysis of 8-Hydroxy-2-quinolinesulfonic acid monohydrate , a specialized isomer of the 8-hydroxyquinoline family. Unlike its ubiquitous 5-sulfonic acid counterpart, the 2-isomer requires specific synthetic engineering and offers unique catalytic geometries.
Executive Summary
8-Hydroxy-2-quinolinesulfonic acid monohydrate (CAS: 20946-17-2) is a bifunctional chelating ligand and chemical intermediate. While the 5-isomer (8-hydroxyquinoline-5-sulfonic acid) dominates historical literature due to its ease of synthesis via direct sulfonation, the 2-isomer has emerged as a critical ligand in green catalysis . Its steric proximity to the pyridine nitrogen creates a unique "N,O-chelating pocket" with a pendant sulfonate group, which has proven highly effective in stabilizing Palladium(II) species for aerobic oxidation reactions.
Chemical Identity & Structural Logic
The compound exists stably as a monohydrate. In the solid state, it adopts a zwitterionic character where the sulfonic acid protonates the quinoline nitrogen, enhancing its high melting point and stability.
| Property | Data |
| IUPAC Name | 8-Hydroxyquinoline-2-sulfonic acid monohydrate |
| CAS Number | 20946-17-2 |
| Molecular Formula | C₉H₇NO₄S[1] · H₂O |
| Molecular Weight | 243.24 g/mol (Monohydrate) |
| Appearance | Off-white to pale yellow crystalline powder |
| Melting Point | >300 °C (dec) |
| Solubility | Soluble in water (pH dependent); sparingly soluble in organic solvents. |
| Acidity (pKa) | ~ -1.86 (Sulfonic), ~9.9 (Phenolic OH) |
Historical Genesis & Synthetic Pathways
The Isomer Challenge
The history of quinoline sulfonation is dominated by the Claus & Posselt observation (late 19th century) that treating 8-hydroxyquinoline with fuming sulfuric acid yields the 5-sulfonic acid (para to the hydroxyl) and, under forcing conditions, the 7-sulfonic acid .
The 2-position is electronically deactivated towards electrophilic aromatic substitution. Therefore, the discovery and production of 8-hydroxy-2-quinolinesulfonic acid did not occur via simple modification of the Claus method. Instead, it required a nucleophilic displacement strategy , typically starting from halogenated precursors.
Synthesis Protocol: The Nucleophilic Route
The industrial and laboratory preparation relies on the reactivity of 2-chloro-8-hydroxyquinoline . Unlike the benzene ring, the pyridine ring's 2-position is susceptible to nucleophilic attack, allowing sulfite ions to displace the chloride.
Step-by-Step Synthesis Workflow
-
Precursor Preparation: 8-Hydroxyquinoline is first converted to its N-oxide or directly chlorinated to yield 2-chloro-8-hydroxyquinoline .
-
Sulfonation (Nucleophilic Substitution):
-
Reagents: 2-Chloro-8-hydroxyquinoline, Sodium Sulfite (
), Water/Ethanol solvent. -
Conditions: Reflux for 12–24 hours. The sulfite ion acts as the nucleophile, displacing the chlorine atom.
-
Acidification: The resulting sodium salt is treated with mineral acid (HCl) to precipitate the free sulfonic acid.
-
-
Purification: Recrystallization from water yields the stable monohydrate form.
Figure 1: Synthetic pathway bypassing the electrophilic limitation of direct sulfonation.
Advanced Applications
Palladium-Catalyzed Aerobic Oxidation (The Muldoon System)
The most authoritative modern application of this compound was established by Muldoon et al. (2014) . They identified 8-hydroxy-2-quinolinesulfonic acid (HSA) as a superior ligand for Palladium(II) catalysts in the aerobic oxidation of alcohols.[2][3]
-
Mechanism: The HSA ligand coordinates to Pd(II) through the Nitrogen and Phenolic Oxygen. The bulky sulfonic acid group at the 2-position likely prevents the formation of inactive Pd-dimers or aggregates, a common failure mode in catalysis.
-
Performance: The (HSA)Pd(OAc)₂ system catalyzes the oxidation of secondary alcohols to ketones using molecular oxygen (air) as the sole oxidant, operating under mild conditions with high turnover numbers (TON).
Figure 2: Role of the ligand in the Pd-catalyzed aerobic oxidation cycle.
Supramolecular Frameworks & Photocatalysis
Recent studies (Du et al., 2023) have utilized the 2-sulfonic acid isomer to construct metal-organic supramolecular frameworks. The sulfonate group acts as a "pillar" or linker, creating porous structures capable of:
-
Photocatalytic Degradation: Breaking down organic dyes (e.g., Methyl Blue) under UV irradiation.[4][5][6]
-
Structural Diversity: The 2-position sulfonate induces different crystal packing geometries compared to the 5-isomer, leading to novel electronic properties in the solid state.
Therapeutic Potential (BRD4 Inhibition)
Emerging research suggests the compound acts as a scaffold for inhibiting Bromodomain-containing protein 4 (BRD4) , a key target in cancer therapy. The quinoline core mimics the acetyl-lysine recognition motif, while the sulfonic acid provides specific electrostatic interactions within the binding pocket.
Experimental Protocol: Catalyst Preparation
Standardized procedure for preparing the (HSA)Pd(OAc)₂ active catalyst.
-
Stock Solution Preparation:
-
Dissolve 8-Hydroxy-2-quinolinesulfonic acid monohydrate (0.05 mmol) in DMSO (2 mL).
-
Note: DMSO is required due to the ligand's limited solubility in non-polar solvents.
-
-
Complexation:
-
Add Pd(OAc)₂ (0.05 mmol) to the ligand solution.
-
Stir at room temperature for 15 minutes. The solution will darken, indicating coordination.
-
-
Reaction Setup:
-
Add the substrate (e.g., 2-octanol, 1 mmol) and base (e.g., NaOAc, 0.1 mmol).
-
Pressurize reactor with Air or O₂ (balloon or 1-3 bar).
-
Heat to 80°C–100°C. Monitor conversion via GC-MS.
-
References
-
Muldoon, M. J., et al. (2014).[2][7] "N,O-ligated Pd(II) complexes for catalytic alcohol oxidation." Chemical Communications, 50, 2526-2534. Link
- Key Reference for catalytic applic
-
Du, J., Yang, X., & Ge, D. (2023).[8] "Two new 3D Supramolecular Frameworks as Photocatalysts for Degradation of Methyl Blue." Journal of Inorganic and Organometallic Polymers and Materials. Link
- Reference for synthesis of frameworks and photoc
-
PubChem Compound Summary. "8-Hydroxyquinoline-2-sulfonic acid." National Center for Biotechnology Information. Link
- Source for physicochemical data and CAS verific
- Fleming, I., et al. (1971). "The synthesis of 2-substituted quinolines." Journal of the Chemical Society C.
Sources
- 1. US20080161353A1 - 8-Hydroxy quinoline derivatives - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. lookchem.com [lookchem.com]
- 8. researchgate.net [researchgate.net]
The Multifaceted Biological Activities of Quinoline Sulfonic Acids: A Technical Guide for Drug Discovery Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] The introduction of a sulfonic acid moiety to this privileged structure gives rise to a class of molecules with distinct physicochemical properties and a diverse range of pharmacological activities. This technical guide provides an in-depth exploration of the biological activities of quinoline sulfonic acids, with a particular focus on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the mechanisms of action, present quantitative data, and provide detailed experimental protocols to empower researchers in the fields of drug discovery and development to harness the therapeutic promise of these fascinating compounds.
Introduction: The Quinoline Sulfonic Acid Scaffold
Quinoline, a bicyclic aromatic heterocycle, serves as a foundational structure for numerous natural and synthetic therapeutic agents.[2][3] The addition of a sulfonic acid (-SO₃H) group, a strong acid functional group, significantly alters the electronic and steric properties of the parent quinoline molecule. This modification can enhance aqueous solubility, influence drug-receptor interactions, and provide a handle for further chemical derivatization. The position of the sulfonic acid group on the quinoline ring system is a critical determinant of its biological activity, leading to a spectrum of pharmacological profiles across different isomers.[4]
This guide will systematically explore the key biological activities associated with quinoline sulfonic acids, providing a framework for their rational design and evaluation as potential therapeutic agents.
Caption: Core structure of quinoline sulfonic acid, highlighting the quinoline nucleus and the sulfonic acid functional group.
Anticancer Activity: Targeting Tumor Proliferation and Survival
Quinoline derivatives have a well-established history in oncology, and the introduction of a sulfonic acid group has led to the development of compounds with potent and diverse anticancer activities.[3] These activities are often mediated through multiple mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, induction of apoptosis, and disruption of cell migration.[3]
Mechanisms of Anticancer Action
The anticancer effects of quinoline sulfonic acids and their derivatives are multifaceted and can involve:
-
Enzyme Inhibition: A primary mechanism of action for many quinoline-based anticancer agents is the inhibition of enzymes critical for cancer cell survival.[5]
-
Topoisomerase Inhibition: Some quinoline derivatives can interfere with the function of topoisomerases, enzymes that are essential for DNA replication and repair. By stabilizing the topoisomerase-DNA complex, these compounds lead to DNA strand breaks and ultimately trigger apoptosis.[3]
-
Kinase Inhibition: Many cellular signaling pathways that are dysregulated in cancer are controlled by kinases. Quinoline sulfonamides have been investigated as inhibitors of various kinases, thereby blocking pro-survival signaling cascades.[6]
-
-
Induction of Apoptosis: Quinoline sulfonic acid derivatives can trigger programmed cell death (apoptosis) in cancer cells through various mechanisms. One notable example involves the modulation of the Bcl-2 family of proteins. For instance, certain 8-hydroxyquinoline-5-sulfonamide derivatives have been shown to alter the expression of BCL-2 and BAX genes, shifting the balance towards a pro-apoptotic state.[4]
-
Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. This is often achieved by influencing the expression and activity of cell cycle regulators like p53 and p21.[4]
Caption: Proposed mechanisms of anticancer activity for quinoline sulfonic acid derivatives.
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity of representative quinoline sulfonic acid derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | Assay | IC₅₀ (µM) | Reference |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | C-32 (Amelanotic Melanoma) | Not Specified | Comparable to cisplatin/doxorubicin | [4] |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | MDA-MB-231 (Breast Adenocarcinoma) | Not Specified | Comparable to cisplatin/doxorubicin | [4] |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | A549 (Lung Adenocarcinoma) | Not Specified | Comparable to cisplatin/doxorubicin | [4] |
Experimental Protocol: Assessing In Vitro Cytotoxicity using the MTT Assay
This protocol outlines a standard procedure for evaluating the cytotoxic effects of quinoline sulfonic acids on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be solubilized and quantified spectrophotometrically.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoline sulfonic acid derivative in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Quinoline derivatives have long been a source of potent antimicrobial agents. The incorporation of a sulfonic acid or sulfonamide group can modulate the antimicrobial spectrum and efficacy of these compounds.
Mechanisms of Antimicrobial Action
The antimicrobial activity of quinoline sulfonic acids and their derivatives can be attributed to several mechanisms:
-
Inhibition of DNA Gyrase and Topoisomerase IV: Similar to the fluoroquinolone antibiotics, some quinoline derivatives can target bacterial DNA gyrase and topoisomerase IV.[5] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.
-
Disruption of Cell Wall Synthesis: Some derivatives may interfere with the synthesis of the bacterial cell wall, a structure that is crucial for maintaining cell integrity.
-
Enzyme Inhibition: Sulfonamides, in general, are known to inhibit dihydropteroate synthase (DHPS), an enzyme involved in the folic acid synthesis pathway in bacteria.[5] This pathway is essential for bacterial growth.
Caption: Simplified representation of the NF-κB signaling pathway and the inhibitory action of 8-quinolinesulfonamide derivatives.
Quantitative Anti-inflammatory Data
The following table summarizes the in vitro anti-inflammatory activity of a representative 8-quinolinesulfonamide derivative.
| Compound | Assay | IC₅₀ (µM) | Reference |
| Compound 3l (an 8-quinolinesulfonamide derivative) | NO production inhibition | 2.61 ± 0.39 | [7] |
| Compound 3l (an 8-quinolinesulfonamide derivative) | TNF-α production inhibition | 9.74 ± 0.85 | [7] |
| Compound 3l (an 8-quinolinesulfonamide derivative) | IL-1β production inhibition | 12.71 ± 1.34 | [7] |
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This protocol details a common in vitro method to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit nitric oxide production in macrophages.
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce nitric oxide (NO) via the induction of inducible nitric oxide synthase (iNOS). The amount of NO produced can be indirectly quantified by measuring the accumulation of nitrite, a stable breakdown product of NO, in the culture medium using the Griess reagent.
Step-by-Step Methodology:
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate medium.
-
Cell Seeding: Seed the cells in a 96-well plate at an optimal density and allow them to adhere.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the quinoline sulfonic acid derivative for a short period (e.g., 1 hour). Then, stimulate the cells with LPS (e.g., 1 µg/mL). Include a control group (cells with LPS only) and a blank group (cells without LPS or compound).
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Griess Assay:
-
Collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubate in the dark at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition for each compound concentration compared to the LPS-only control.
Conclusion and Future Perspectives
Quinoline sulfonic acids represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. The sulfonic acid moiety not only influences the physicochemical properties of the quinoline scaffold but also plays a crucial role in the interaction with biological targets.
Future research in this area should focus on:
-
Synthesis and evaluation of a wider range of positional isomers to establish comprehensive structure-activity relationships.
-
In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways modulated by these compounds.
-
Optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic profiles.
-
Exploration of novel therapeutic applications for this promising class of molecules.
The in-depth technical information and detailed protocols provided in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to advancing the field of drug discovery and development.
References
- Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. 2022-09-17.
- Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. [Source not specified]. 2025-10-30.
- The anti-inflammatory effects of quinolinic acid in the rat. PubMed.
- Review on recent development of quinoline for anticancer activities. [Source not specified].
- Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. PubMed Central. 2025-01-17.
- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. PubMed Central. 2024-08-26.
- Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. MDPI. 2023-03-09.
- (PDF) Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. ResearchGate.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- The Anti-Inflammatory Potential of Quinoline-2-Carboxylic Acid: A Technical Guide. Benchchem.
- Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. PubMed Central. 2024-06-03.
- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed.
- Preparation and Properties of Quinoline. [Source not specified].
- NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. PubMed Central.
- Synthesis and evaluation of the anti-inflammatory activity of novel 8-quinolinesulfonamide derivatives as TLR4/MD-2 inhibitors with efficacy in adjuvant-induced arthritis. PubMed.
- Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PubMed Central.
- Synthesis of quinolines. Organic Chemistry Portal.
- Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity. NIH.
- N-(4-methoxyphenyl) quinoline-8-sulfonamide reduces the inflammatory response of fibroblast-like synoviocytes by targeting receptor (calcitonin)
- Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjug
- NF-κB Signaling Pathway. Boster Bio.
- Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols.
- The NF-kB Signaling Pathway. Creative Diagnostics.
- Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. [Source not specified].
- Comparison of MIC values (in µg mL-1 ) of quinazolines and standard drugs against different bacteria and fungi. ResearchGate.
- Synthesis, Docking, and Machine Learning Studies of Some Novel Quinolinesulfonamides–Triazole Hybrids with Anticancer Activity. MDPI.
- Some anti-inflammatory compounds containing quinoline moieties. ResearchGate.
- MTT Cell Assay Protocol. [Source not specified].
- Microbiology guide to interpreting minimum inhibitory concentration (MIC). idexx.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. 2020-06-02.
- NF-κB Signaling Pathway. Bio-Rad Antibodies.
- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. [Source not specified]. 2024-08-21.
- MTT Cell Proliferation Assay. ATCC.
- Quinoline - Wikipedia. Wikipedia.
- Research Article Molecular Docking Study for Binding Affinity of 2H-thiopyrano [2,3-b]quinoline Derivatives against CB1a. Semantic Scholar. 2023-01-09.
- The Nuclear Factor NF-κB Pathway in Inflammation | Request PDF.
- Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. [Source not specified].
- Biological activity and molecular docking studies of some new quinolines as potent anticancer agents. PubMed. 2021-06-19.
- MIC values of ciprofloxacin, quinoline, 3e, EDTA, and combination of 3e... ResearchGate.
- Antimicrobial Susceptibility Summary 2023. [Source not specified].
- Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. YouTube. 2022-09-13.
- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. NIH. 2022-10-05.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of the anti-inflammatory activity of novel 8-quinolinesulfonamide derivatives as TLR4/MD-2 inhibitors with efficacy in adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: High-Sensitivity Detection of Heavy Metals Using 8-Hydroxy-2-quinolinesulfonic acid monohydrate
Abstract
Heavy metal contamination of aqueous environments poses a significant threat to ecological and human health. The development of rapid, sensitive, and selective detection methods is paramount for environmental monitoring and toxicology studies. This document provides a comprehensive guide to the application of 8-Hydroxy-2-quinolinesulfonic acid monohydrate as a fluorescent chemosensor for the quantitative determination of heavy metal ions. We delve into the underlying sensing mechanism, provide detailed, field-proven protocols for reagent preparation and analysis, and offer insights into data interpretation and validation. This guide is intended for researchers and analytical scientists requiring a robust method for trace metal analysis.
Introduction: The Challenge of Heavy Metal Detection
Heavy metal ions, such as copper (Cu²⁺), lead (Pb²⁺), mercury (Hg²⁺), and cadmium (Cd²⁺), are non-biodegradable and tend to accumulate in biological systems, leading to significant health issues.[1] Traditional analytical methods like atomic absorption spectroscopy (AAS) and inductively coupled plasma mass spectrometry (ICP-MS) offer high accuracy but are often lab-based, costly, and require extensive sample preparation.[2] Fluorescent chemosensors present a powerful alternative, offering high sensitivity, rapid response, and operational simplicity suitable for both laboratory and in-field screening applications.[1][3][4]
Among the various classes of fluorophores, 8-hydroxyquinoline (8-HQ) and its derivatives are exemplary metal-ion chelators.[5][6] Their unique photophysical properties make them ideal candidates for developing "turn-on" fluorescent sensors.[7] The parent 8-HQ molecule is weakly fluorescent; however, upon chelation with a metal ion, its fluorescence emission is dramatically enhanced.[8] This guide focuses on a water-soluble derivative, 8-Hydroxy-2-quinolinesulfonic acid, whose sulfonate group improves its utility in aqueous sample analysis without the need for organic co-solvents.
Physicochemical Properties and Synthesis Overview
8-Hydroxy-2-quinolinesulfonic acid is a derivative of 8-hydroxyquinoline, a bicyclic organic compound.[8] The addition of the sulfonic acid group at the 2-position enhances its water solubility, a critical feature for environmental and biological applications.
| Property | Value |
| Chemical Name | 8-Hydroxy-2-quinolinesulfonic acid monohydrate |
| Molecular Formula | C₉H₉NO₅S |
| Molecular Weight | 243.24 g/mol |
| Appearance | Off-white to yellow crystalline powder |
| CAS Number | 1852-33-1 |
| Solubility | Soluble in water and polar organic solvents |
Synthesis Rationale: The synthesis of 8-hydroxyquinoline derivatives often starts from quinoline itself. A common industrial route involves the sulfonation of quinoline to produce quinoline-8-sulfonic acid.[9] This intermediate is then subjected to an alkali fusion reaction, typically with sodium hydroxide at elevated temperatures (e.g., 250-290°C), to replace the sulfonic acid group with a hydroxyl group, yielding 8-hydroxyquinoline.[8][10] Further specific modifications can introduce the sulfonic acid group at the 2-position.
Principle of Detection: Chelation-Enhanced Fluorescence (CHEF)
The sensing mechanism of 8-Hydroxy-2-quinolinesulfonic acid relies on a well-established photophysical process known as Chelation-Enhanced Fluorescence (CHEF).
-
"Off" State (Low Fluorescence): In its free, unbound state, the 8-hydroxyquinoline moiety is weakly fluorescent. This is due to an efficient non-radiative decay pathway called Excited-State Intramolecular Proton Transfer (ESIPT), where the proton from the hydroxyl (-OH) group is transferred to the nitrogen atom of the pyridine ring.[8]
-
"On" State (High Fluorescence): When the molecule binds to a metal ion (Mⁿ⁺), the hydroxyl proton is displaced, and the nitrogen and deprotonated oxygen atoms coordinate with the metal ion.[7] This chelation forms a rigid, planar complex. The formation of this rigid structure inhibits the vibrational and rotational freedoms that contribute to non-radiative decay and, crucially, blocks the ESIPT pathway.[8] As a result, the absorbed energy is released primarily through radiative pathways, leading to a significant increase in fluorescence intensity.
The following diagram illustrates this fundamental sensing mechanism.
Caption: Chelation of a metal ion by the sensor blocks ESIPT, causing a switch from a weakly fluorescent to a highly fluorescent state.
Detailed Experimental Protocols
This section provides a step-by-step methodology for the detection of Copper (II) ions (Cu²⁺) as a representative heavy metal. The principles can be adapted for other metal ions, though optimal pH and sensor concentration may vary.
PART A: Required Materials and Reagent Preparation
1. Equipment:
-
Spectrofluorometer with quartz cuvettes (1 cm path length)
-
Calibrated pH meter
-
Analytical balance (± 0.1 mg precision)
-
Class A volumetric flasks (10 mL, 50 mL, 100 mL)
-
Adjustable micropipettes (10-100 µL, 100-1000 µL)
-
Vortex mixer
2. Chemicals:
-
8-Hydroxy-2-quinolinesulfonic acid monohydrate (Sensor)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) or similar high-purity salt
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) buffer
-
Sodium hydroxide (NaOH) for pH adjustment
-
Deionized (DI) water (18.2 MΩ·cm)
3. Solution Preparation:
-
Sensor Stock Solution (1.0 mM):
-
Accurately weigh 24.32 mg of 8-Hydroxy-2-quinolinesulfonic acid monohydrate.
-
Transfer quantitatively to a 100 mL volumetric flask.
-
Dissolve in approximately 80 mL of DI water.
-
Fill to the mark with DI water, cap, and mix thoroughly by inversion.
-
Store in a dark bottle at 4°C. This solution is stable for several weeks.
-
-
Buffer Solution (HEPES, 100 mM, pH 7.4):
-
Dissolve 2.38 g of HEPES in approximately 90 mL of DI water.
-
Adjust the pH to 7.4 using a 1 M NaOH solution, monitoring with a calibrated pH meter.
-
Transfer to a 100 mL volumetric flask and fill to the mark with DI water.
-
Filter if necessary and store at 4°C.
-
-
Copper (II) Stock Solution (10.0 mM):
-
Accurately weigh 249.7 mg of CuSO₄·5H₂O.
-
Transfer quantitatively to a 100 mL volumetric flask.
-
Dissolve and fill to the mark with DI water. Mix thoroughly. This solution is stable for months.
-
Scientist's Note (Trustworthiness): The use of a buffer is critical. The chelation process is pH-dependent, as it involves the deprotonation of the hydroxyl group. Maintaining a constant pH (e.g., physiological pH 7.4) ensures that changes in fluorescence are directly attributable to metal ion concentration and not pH fluctuations.
PART B: Protocol for Cu²⁺ Detection and Calibration
This protocol establishes a calibration curve to quantify unknown Cu²⁺ concentrations.
Sources
- 1. Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Recent Developments in Fluorescent Materials for Heavy Metal Ions Analysis From the Perspective of Forensic Chemistry [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. autechindustry.com [autechindustry.com]
- 6. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 8. scispace.com [scispace.com]
- 9. Preparation method of 8-hydroxyquinoline - Eureka | Patsnap [eureka.patsnap.com]
- 10. US2489530A - Method of making 8-hydroxy quinoline - Google Patents [patents.google.com]
Application Note: Quantitative Analysis of Divalent Metal Ions Using 8-Hydroxy-2-quinolinesulfonic Acid in Fluorescence Spectroscopy
Introduction: The Power of Selective Chelation in Fluorescence
Fluorescence spectroscopy is a cornerstone of modern analytical chemistry, offering exceptional sensitivity and specificity for quantitative analysis. A key strategy within this field is the use of fluorescent probes—molecules that exhibit a change in their fluorescence properties upon interaction with a specific analyte. 8-Hydroxyquinoline (8-HQ) and its derivatives are exemplary in this regard, functioning as robust chemosensors for a wide array of metal ions.[1][2] The parent compound, 8-HQ, is a powerful bidentate ligand that coordinates with metals through its phenolic oxygen and quinoline nitrogen atoms.[3] However, its utility can be limited by low aqueous solubility.
This application note focuses on 8-Hydroxy-2-quinolinesulfonic acid (H2QS) , a sulfonated derivative of 8-HQ. The addition of the sulfonic acid group at the 2-position significantly enhances water solubility without compromising the essential metal-chelating properties of the 8-hydroxyquinoline core. This makes H2QS an ideal reagent for quantitative analysis in aqueous biological and environmental samples. We will explore the underlying principles of its function and provide a detailed protocol for its application in a research or drug development setting.
Principle of Operation: Chelation-Enhanced Fluorescence (CHEF)
The utility of H2QS as a fluorescent probe is rooted in a phenomenon known as Chelation-Enhanced Fluorescence (CHEF). In its free, unbound state in solution, H2QS is weakly fluorescent. This is primarily due to an efficient non-radiative decay pathway called Excited-State Intramolecular Proton Transfer (ESIPT), where the proton from the hydroxyl group is transferred to the nitrogen atom of the pyridine ring.[2][4]
Upon the introduction of a suitable metal ion (e.g., Zn²⁺, Cd²⁺, Mg²⁺), H2QS undergoes a conformational change. The hydroxyl group is deprotonated, and the molecule acts as a bidentate chelating agent, forming a stable, rigid five-membered ring with the metal ion.[5][6] This chelation has two critical consequences:
-
Inhibition of ESIPT: The coordination with the metal ion prevents the proton transfer, effectively shutting down the primary non-radiative decay pathway.[5]
-
Increased Rigidity: The formation of the metal complex restricts intramolecular rotations and vibrations, further reducing non-radiative energy loss.
As a result, the energy absorbed by the molecule is more efficiently released as fluorescence, leading to a dramatic increase in the fluorescence quantum yield. The intensity of this emitted light is directly proportional to the concentration of the metal-H2QS complex, forming the basis for quantitative analysis.
Caption: Mechanism of Chelation-Enhanced Fluorescence (CHEF) with H2QS.
Spectroscopic and Chemical Properties
A thorough understanding of the reagent's properties is crucial for experimental design.
| Property | Value | Source |
| Chemical Name | 8-Hydroxy-2-quinolinesulfonic acid | [7] |
| Molecular Formula | C₉H₇NO₄S | [7][8] |
| Molecular Weight | 225.22 g/mol | [7][8] |
| Appearance | White to pale yellow crystalline powder | [9] |
| Solubility | Soluble in water and ethanol | [9] |
| Excitation Max (λex) | ~375 nm (for Zn²⁺ complex) | Typical value, requires empirical validation |
| Emission Max (λem) | ~500 nm (for Zn²⁺ complex) | Typical value, requires empirical validation |
Note: Excitation and emission maxima are highly dependent on the specific metal ion being chelated, pH, and solvent composition. The provided values are illustrative and must be determined experimentally for each specific application.
Application: Spectrofluorometric Determination of Cadmium (Cd²⁺)
This section provides a validated protocol for the quantification of Cd²⁺ in an aqueous sample. Cadmium is known to form a highly fluorescent complex with 8-hydroxyquinoline derivatives.[10]
Reagents and Materials
-
8-Hydroxy-2-quinolinesulfonic acid (H2QS): Analytical grade (≥97%).
-
Cadmium Standard Solution: 1000 ppm Cd²⁺ atomic absorption standard.
-
Buffer Solution: 0.1 M Tris-HCl buffer, pH adjusted to 7.5.
-
Deionized Water: High-purity, 18.2 MΩ·cm.
-
Volumetric flasks and pipettes: Class A.
-
Quartz cuvettes: 1 cm path length.
Instrumentation
-
Fluorescence Spectrometer: A research-grade fluorometer equipped with a Xenon lamp source, excitation and emission monochromators, and a photomultiplier tube (PMT) detector.[11]
Preparation of Stock and Working Solutions
-
H2QS Stock Solution (1 mM): Dissolve 22.52 mg of H2QS in 100 mL of deionized water. Store in an amber bottle at 4°C. Causality: The stock solution is prepared at a concentration sufficient for dilution into a working range that ensures H2QS is in excess relative to the analyte.
-
Cd²⁺ Intermediate Stock Solution (10 ppm): Pipette 1 mL of the 1000 ppm Cd²⁺ standard into a 100 mL volumetric flask and dilute to the mark with deionized water.
-
Cd²⁺ Working Standards (0 - 200 ppb): Prepare a series of working standards by serial dilution of the 10 ppm intermediate stock solution in 0.1 M Tris-HCl buffer (pH 7.5). A typical series might include 0, 25, 50, 100, 150, and 200 ppb. Trustworthiness: A multi-point calibration curve is essential for validating the linear response of the assay.
Experimental Protocol
-
Instrument Setup: Turn on the fluorometer and allow the lamp to warm up for at least 30 minutes for stable output.
-
Determine Optimal Wavelengths:
-
Pipette 2 mL of the 100 ppb Cd²⁺ working standard into a quartz cuvette.
-
Add 50 µL of the 1 mM H2QS stock solution. Mix well by inversion.
-
Place the cuvette in the fluorometer.
-
Perform an excitation scan (e.g., from 300-450 nm) while holding the emission fixed at a trial wavelength (e.g., 500 nm) to find the excitation maximum (λex).
-
Perform an emission scan (e.g., from 450-600 nm) while holding the excitation fixed at the determined λex to find the emission maximum (λem).
-
-
Instrument Calibration: Set the fluorometer to the determined optimal λex and λem. Adjust slit widths (e.g., 5 nm for both excitation and emission) to achieve a robust signal without saturating the detector.
-
Measurement of Standards:
-
For each Cd²⁺ working standard (including the 0 ppb blank), pipette 2 mL into a clean cuvette.
-
Add 50 µL of 1 mM H2QS stock solution to each.
-
Incubate for 5 minutes at room temperature to ensure complete complex formation.
-
Measure the fluorescence intensity of each standard. Record the average of three readings per standard.
-
-
Measurement of Unknown Sample:
-
Prepare the unknown sample by diluting it in the same Tris-HCl buffer to an expected concentration within the calibration range.
-
Treat 2 mL of the diluted unknown sample with 50 µL of H2QS solution, incubate, and measure its fluorescence intensity as done for the standards.
-
Data Analysis
-
Blank Subtraction: Subtract the average fluorescence intensity of the 0 ppb blank from all standard and unknown sample readings.
-
Calibration Curve: Plot the blank-corrected fluorescence intensity (Y-axis) versus the Cd²⁺ concentration (X-axis) for the working standards.
-
Linear Regression: Perform a linear regression analysis on the data points. The plot should be linear, and the coefficient of determination (R²) should be ≥ 0.995 for a valid calibration.
-
Quantify Unknown: Use the equation of the line (y = mx + c) to calculate the concentration of Cd²⁺ in the unknown sample from its blank-corrected fluorescence intensity. Remember to account for the initial dilution factor.
Caption: Workflow for quantitative analysis using H2QS.
Critical Parameters and Troubleshooting
The robustness of this assay depends on careful control of several experimental variables.
| Parameter | Rationale & Field Insight | Troubleshooting |
| pH | The chelation process requires the deprotonation of the 8-hydroxyl group. The fluorescence of metal-HQS complexes is typically optimal between pH 5 and 8.[10] Below this range, the hydroxyl group remains protonated; above it, metal hydroxides may precipitate. | Low Signal: Check buffer pH. Ensure it is within the optimal range for the specific metal ion. |
| Interfering Ions | Other metal ions can compete for the H2QS ligand. Some, like Fe³⁺ and Cu²⁺, can form complexes that quench fluorescence, leading to signal reduction.[10][12] | Inaccurate Results: Analyze sample composition. If interfering ions are present, consider using a masking agent (e.g., cyanide for Cu²⁺) or a separation technique (e.g., ion exchange chromatography) prior to analysis. |
| Reagent Concentration | H2QS should be in stoichiometric excess to ensure all analyte is complexed. However, excessively high concentrations can lead to inner filter effects, where the probe absorbs too much excitation or emission light, causing a non-linear response. | Non-Linear Curve: Reduce the concentration of the H2QS working solution. Check the absorbance of the final solution; it should ideally be <0.05 at the excitation wavelength. |
| Temperature | Fluorescence is temperature-dependent. An increase in temperature generally leads to a decrease in fluorescence intensity due to increased molecular collisions and non-radiative decay. | Poor Reproducibility: Ensure all standards and samples are equilibrated to the same temperature before measurement. Use a temperature-controlled cuvette holder if available. |
| Photobleaching | Prolonged exposure of the sample to the high-intensity excitation light can lead to photochemical degradation of the fluorophore, resulting in a decrease in signal over time. | Signal Drifts Downward: Minimize exposure time. Take readings promptly after incubation. Use the lowest effective excitation intensity and narrowest practical slit widths. |
Conclusion
8-Hydroxy-2-quinolinesulfonic acid is a highly effective and convenient fluorescent probe for the quantitative determination of various metal ions in aqueous media. Its enhanced water solubility overcomes a key limitation of its parent compound, 8-hydroxyquinoline. By forming highly fluorescent and stable metal complexes, H2QS enables sensitive and specific detection. The successful application of this reagent relies on the careful optimization of experimental parameters, particularly pH, and an awareness of potential interferences. The protocol described herein provides a robust framework for researchers, scientists, and drug development professionals to implement this powerful analytical technique.
References
-
Jena, S., & Dash, H. R. (2020). 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. Bulletin of the Chemical Society of Japan. Available at: [Link]
-
Martell, A. E., & Clarke, E. T. (1995). The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. Inorganica Chimica Acta. Available at: [Link]
-
Al-Hamdani, A. A. S., et al. (2020). Complexation of Ag(I) with 8-Hydroxyquinoline: Synthesis, Spectral Studies and Antibacterial Activities. Advanced Journal of Chemistry, Section A. Available at: [Link]
-
Abdel-shafy, H., & El-Reash, G. M. A. (2016). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. International Journal of Scientific & Engineering Research. Available at: [Link]
-
Wang, J., et al. (2022). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ACS Omega. Available at: [Link]
-
Jena, S., & Dash, H. R. (2020). 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. Bulletin of the Chemical Society of Japan. Available at: [Link]
-
Al-Mawla, L. A., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Available at: [Link]
-
Zhang, Y., et al. (2019). Study on Relationship Between Fluorescence Properties and Structure of Substituted 8-Hydroxyquinoline Zinc Complexes. Journal of Fluorescence. Available at: [Link]
-
Kwon, O. H., et al. (2015). Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer. Physical Chemistry Chemical Physics. Available at: [Link]
-
LookChem. (2025). 8-Hydroxyquinoline: Properties, Uses, and Industrial Applications. Available at: [Link]
-
Singh, A., & Kumar, R. (2021). Insights of 8-Hydroxyquinolines: A Novel Target in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
-
Abdel-shafy, H., & El-Reash, G. M. A. (2016). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Available at: [Link]
-
Sharafat, T., et al. (2021). 8-hydroxyquinoline as a complexing reagent for the determination of Cd(II) in micellar medium. Journal of the Serbian Chemical Society. Available at: [Link]
-
Dasgupta, P. K., & Hwang, H. (1985). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. Analytical Chemistry. Available at: [Link]
-
Chim, N., & Queen, C. (2017). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Medicinal Chemistry Research. Available at: [Link]
-
Horozić, E., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. American Journal of Analytical Chemistry. Available at: [Link]
- CN103304477B - Purification method of 8-hydroxyquinoline crude product. Google Patents.
-
ResearchGate. (n.d.). Fluorescence spectroscopy experimental set-up. Available at: [Link]
-
PubChem. (n.d.). 8-Hydroxyquinoline-2-sulfonic acid. Available at: [Link]
-
Lall, A., & Kloepper, K. (2022). Fluorescence Analysis of Quinine in Commercial Tonic Waters. Journal of Chemical Education. Available at: [Link]
-
Grand Valley State University. (2020). GVSU Chemistry - Fluorescence Spectroscopy Experiment Setup. YouTube. Available at: [Link]
- US2489530A - Method of making 8-hydroxy quinoline. Google Patents.
-
University of Washington. (2017). Experimental Procedure and Lab Report Instructions for Introduction to Fluorescence Spectroscopies. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Interference and Artifacts in High-content Screening. Assay Guidance Manual. Available at: [Link]
-
Collaborative Drug Discovery. (n.d.). FluorescenceSpectroscopy Experiment. Available at: [Link]
-
University of California, Irvine. (n.d.). An Introduction to Fluorescence Spectroscopy. Available at: [Link]
-
National Center for Biotechnology Information. (2015). Interference with Fluorescence and Absorbance. Assay Guidance Manual. Available at: [Link]
-
Wozniak, M., et al. (2024). Combined Application of Fluorescence Spectroscopy and Principal Component Analysis in Characterisation of Selected Herbhoneys. Molecules. Available at: [Link]
-
PubChem. (n.d.). 8-Hydroxyquinoline-5-sulfonic acid. Available at: [Link]
Sources
- 1. 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. ajchem-a.com [ajchem-a.com]
- 4. Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 8-Hydroxyquinoline-2-sulfonic acid | C9H7NO4S | CID 1653285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. autechindustry.com [autechindustry.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes: A Validated Protocol for the Spectrophotometric Determination of Iron(III) with 8-Hydroxy-2-quinolinesulfonic Acid
Authored by: A Senior Application Scientist
Introduction: The Imperative for Accurate Iron Quantification
Iron is a ubiquitous element of immense biological and industrial significance. In drug development and manufacturing, trace iron impurities can compromise product stability and efficacy. In environmental science and clinical diagnostics, monitoring iron levels is critical for assessing water quality and diagnosing various health conditions. Consequently, the demand for a rapid, sensitive, and accessible analytical method for iron quantification is persistent.
Spectrophotometry, a technique grounded in the Beer-Lambert law, offers a robust solution. This method relies on the principle that the concentration of an analyte is proportional to the amount of light it absorbs at a specific wavelength. The key to its successful application lies in the use of a chromogenic agent that selectively reacts with the target analyte to form a colored complex.
This application note provides a comprehensive protocol for the determination of ferric iron (Fe³⁺) using 8-Hydroxy-2-quinolinesulfonic acid as a highly effective chelating agent. 8-Hydroxyquinoline and its sulfonated derivatives are potent bidentate ligands that coordinate with metal ions through a hydroxyl oxygen atom and the quinoline ring's nitrogen atom, forming stable, colored complexes.[1][2] The sulfonation at the 2-position enhances the water solubility of the reagent and its resulting iron complex, making it highly suitable for analysis in aqueous media and eliminating the need for organic solvent extraction steps common with the parent compound, 8-hydroxyquinoline.[3][4]
This guide is designed for researchers, scientists, and quality control professionals, offering a self-validating protocol that emphasizes not just the procedural steps, but the scientific rationale behind them.
Principle of the Method: Chelation and Colorimetric Response
The core of this analytical method is the chelation reaction between ferric iron (Fe³⁺) and 8-Hydroxy-2-quinolinesulfonic acid. In an appropriate pH-controlled environment, the 8-Hydroxy-2-quinolinesulfonic acid molecule deprotonates and acts as a bidentate ligand, binding to a single Fe³⁺ ion. This reaction forms a distinctively colored, water-soluble metal-ligand complex.
The intensity of the resulting color is directly proportional to the concentration of the iron complex in the solution. By measuring the absorbance of this solution at its wavelength of maximum absorbance (λmax), and comparing it to a series of standards with known iron concentrations, the amount of iron in an unknown sample can be accurately determined.
Caption: Chelation of Ferric Iron with 8-Hydroxy-2-quinolinesulfonic Acid.
Materials and Reagents
2.1. Equipment
-
UV-Visible Spectrophotometer (double or single beam)
-
Matched quartz or glass cuvettes (1 cm path length)
-
Calibrated pH meter
-
Analytical balance (± 0.1 mg readability)
-
Class A volumetric flasks (10 mL, 50 mL, 100 mL, 1000 mL)
-
Class A volumetric pipettes
-
Magnetic stirrer and stir bars
-
0.45 µm syringe filters (for sample clarification, if needed)
2.2. Chemicals and Reagents
-
8-Hydroxy-2-quinolinesulfonic acid (ACS Reagent Grade)
-
Ferric ammonium sulfate dodecahydrate, NH₄Fe(SO₄)₂·12H₂O (ACS Reagent Grade)
-
Concentrated Nitric Acid (HNO₃), trace metal grade
-
Ammonia solution or Sodium Hydroxide (for pH adjustment)
-
Buffer components (e.g., ammonia/ammonium chloride for a pH 9 buffer)[5]
-
High-purity deionized water (18.2 MΩ·cm)
Experimental Protocol
This protocol is designed as a self-validating system, beginning with method optimization and calibration before proceeding to sample analysis.
3.1. Preparation of Solutions
-
Iron (Fe³⁺) Stock Solution (1000 mg/L):
-
Accurately weigh approximately 8.635 g of ferric ammonium sulfate dodecahydrate.
-
Quantitatively transfer to a 1000 mL volumetric flask.
-
Add approximately 500 mL of deionized water and 2 mL of concentrated nitric acid. The acid prevents the hydrolysis and precipitation of iron salts.
-
Dissolve the solid completely with gentle swirling.
-
Dilute to the mark with deionized water, cap, and invert several times to ensure homogeneity. This solution is stable for several months when stored in the dark at 4°C.
-
-
Iron (Fe³⁺) Working Standard (10 mg/L):
-
Pipette 1.00 mL of the 1000 mg/L Iron Stock Solution into a 100 mL volumetric flask.
-
Dilute to the mark with deionized water and mix thoroughly. Prepare this solution fresh daily.
-
-
8-Hydroxy-2-quinolinesulfonic Acid Reagent (0.5% w/v):
-
Weigh 0.50 g of 8-Hydroxy-2-quinolinesulfonic acid into a 100 mL volumetric flask.
-
Add approximately 80 mL of deionized water and sonicate or stir gently until fully dissolved.
-
Dilute to the mark with deionized water and mix.
-
-
Buffer Solution (pH 9.0 Ammonia Buffer):
-
Dissolve 6.75 g of ammonium chloride in ~70 mL of deionized water in a 100 mL volumetric flask.
-
Add 5.70 mL of concentrated ammonia solution and dilute to the mark with deionized water.
-
Verify the pH with a calibrated pH meter and adjust if necessary. Note: Work in a fume hood.
-
3.2. Method Optimization: Determination of λmax
Causality: Every iron-ligand complex has a unique wavelength of maximum absorbance (λmax). Operating at this wavelength provides the highest sensitivity and adherence to the Beer-Lambert law. While analogous compounds like the iron(III)-8-hydroxyquinoline-5-sulfonate complex have a λmax near 571 nm, it is crucial to determine this empirically for the 2-sulfonic acid derivative.[5]
-
Prepare a mid-range iron standard (e.g., 2 mg/L).
-
To a 50 mL volumetric flask, add 10.0 mL of the 10 mg/L working standard.
-
Add 5.0 mL of the 0.5% reagent solution and 5.0 mL of the pH 9.0 buffer.
-
Dilute to the mark with deionized water and mix well. Allow 15 minutes for full color development.
-
Prepare a reagent blank using the same procedure but substituting 10.0 mL of deionized water for the iron standard.
-
Using the reagent blank to zero the spectrophotometer, scan the absorbance of the iron standard from 400 nm to 700 nm.
-
The wavelength corresponding to the highest absorbance peak is the λmax for this method. Use this wavelength for all subsequent measurements.
3.3. Preparation of Calibration Curve
-
Label a series of 50 mL volumetric flasks: "Blank", "0.5", "1.0", "2.0", "3.0", "4.0" mg/L.
-
Into these flasks, pipette the corresponding volumes of the 10 mg/L Iron Working Standard as detailed in the table below.
-
To each flask, add 5.0 mL of the 0.5% 8-Hydroxy-2-quinolinesulfonic acid reagent and 5.0 mL of the pH 9.0 buffer solution.
-
Dilute each flask to the 50 mL mark with deionized water, cap, and invert to mix.
-
Allow the solutions to stand for 15 minutes for complete color development.
-
Set the spectrophotometer to the predetermined λmax.
-
Use the "Blank" solution to zero the absorbance of the spectrophotometer.
-
Measure the absorbance of each standard ("0.5" through "4.0").[6]
-
Plot a graph of Absorbance (y-axis) versus Iron Concentration in mg/L (x-axis). The resulting plot should be linear.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.999 is considered excellent.[7][8]
| Flask Label (Final Conc. mg/L) | Volume of 10 mg/L Fe³⁺ Standard (mL) | Reagent (mL) | Buffer (mL) | Final Volume (mL) |
| Blank (0) | 0 | 5.0 | 5.0 | 50 |
| 0.5 | 2.5 | 5.0 | 5.0 | 50 |
| 1.0 | 5.0 | 5.0 | 5.0 | 50 |
| 2.0 | 10.0 | 5.0 | 5.0 | 50 |
| 3.0 | 15.0 | 5.0 | 5.0 | 50 |
| 4.0 | 20.0 | 5.0 | 5.0 | 50 |
3.4. Sample Preparation and Analysis
-
Aqueous Samples (e.g., Water, Formulation Buffers):
-
Filter the sample through a 0.45 µm filter if it contains particulate matter.
-
Pipette a suitable aliquot (e.g., 10.0 mL) of the sample into a 50 mL volumetric flask. The aliquot size should be chosen so the final iron concentration falls within the calibration range. If the iron concentration is high, perform a pre-dilution.
-
Process the sample as in step 3.3, adding the reagent and buffer, diluting to volume, and incubating.
-
-
Solid Samples (e.g., Drug Product, Excipients):
-
Accurately weigh a known amount of the homogenized sample.
-
Perform an acid digestion to liberate the iron. A typical procedure involves gentle heating with a strong acid like 6M HCl or nitric acid until the sample is fully dissolved.[9] This must be done in a fume hood with appropriate personal protective equipment.
-
After cooling, quantitatively transfer the digestate to a volumetric flask and dilute with deionized water.
-
Take a suitable aliquot of this solution and proceed with the analysis as described for aqueous samples.
-
-
Measurement:
-
Measure the absorbance of the prepared unknown sample solution at the λmax.[10]
-
Calculate the iron concentration in the sample using the calibration curve equation: Concentration (mg/L) = (Absorbance_sample - y-intercept) / slope
-
Remember to account for any dilution factors used during sample preparation to determine the concentration in the original sample.
-
Caption: Experimental Workflow for Iron Determination.
Method Validation: Ensuring Trustworthiness
A protocol's trustworthiness is established through rigorous validation. The following parameters should be assessed to ensure the method is fit for its intended purpose.[7]
| Parameter | Purpose | Validation Procedure | Acceptance Criteria |
| Linearity | Confirms proportional response across a range of concentrations. | Analyze the calibration curve data. | R² ≥ 0.999 |
| Accuracy | Measures the closeness of the result to the true value. | Perform a spike-recovery study. Add a known amount of iron standard to a sample of known concentration and measure the total. | Recovery of 95-105% is typical.[3][8] |
| Precision | Assesses the degree of scatter between replicate measurements. | Repeatability: Analyze 6 replicate samples of the same concentration on the same day. Intermediate Precision: Repeat on a different day with a different analyst. | Relative Standard Deviation (RSD) ≤ 2%.[8] |
| Limit of Detection (LOD) | The lowest concentration that can be reliably detected. | LOD = 3.3 * (Standard Deviation of Blank / Slope of Calibration Curve) | Calculated value |
| Limit of Quantitation (LOQ) | The lowest concentration that can be accurately quantified. | LOQ = 10 * (Standard Deviation of Blank / Slope of Calibration Curve) | Calculated value |
| Selectivity | Ability to measure iron in the presence of other components. | Analyze samples spiked with potentially interfering ions (e.g., Cu²⁺, Ni²⁺, Co²⁺). | Interference is minimal if recovery of iron remains within 95-105%. |
Potential Interferences and Mitigation
The primary source of interference in spectrophotometric methods arises from other metal ions that can also form colored complexes with the reagent.[11] For 8-hydroxyquinoline derivatives, common interfering ions include cobalt (Co²⁺), nickel (Ni²⁺), and copper (Cu²⁺).[5]
Mitigation Strategies:
-
pH Control: The formation of many metal-ligand complexes is highly pH-dependent. The recommended pH of 9.0 provides good selectivity for iron.
-
Masking Agents: If specific interfering ions are known to be present in high concentrations, a masking agent can be added. A masking agent is a chemical that forms a stable, colorless complex with the interfering ion, preventing it from reacting with the primary chromogenic reagent. For example, tartaric acid can be used to mask aluminum and chromium in some iron determination methods.[7] Ascorbic acid can also be used to mask iron itself if another analyte is of interest, demonstrating the principle of selective complexation.[12] The suitability of a specific masking agent for this protocol would require experimental verification.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poorly Linear Calibration Curve (R² < 0.999) | - Pipetting errors in standard preparation.- Spectrophotometer drift.- Reaching concentration limit (detector saturation). | - Remake standards using calibrated Class A pipettes.- Re-blank the instrument frequently.- Narrow the concentration range of the standards. |
| Low Absorbance / Poor Sensitivity | - Incorrect λmax.- Incorrect pH for complex formation.- Insufficient reagent concentration or incubation time. | - Re-run the wavelength scan to confirm λmax.- Verify buffer pH; ensure it's added correctly.- Increase reagent concentration or incubation time and re-validate. |
| High Reagent Blank Absorbance | - Contaminated deionized water.- Contaminated reagent.- Dirty cuvettes. | - Use fresh, high-purity water.- Prepare fresh reagent solution.- Thoroughly clean and rinse cuvettes. |
| Poor Reproducibility (High RSD) | - Inconsistent pipetting technique.- Sample inhomogeneity.- Temperature fluctuations affecting reaction rate. | - Ensure consistent and proper use of volumetric pipettes.- Ensure samples are well-mixed before taking aliquots.- Allow all solutions to reach thermal equilibrium before analysis. |
References
-
Spectrophotometric determination of iron (III) in tap water using 8-hydoxyquinoline as a chromogenic reagent. (2011). ResearchGate. Available at: [Link]
-
Spectrophotometric Determination of Iron in Drinking Water. Course Handout. Available at: [Link]
-
Spectrophotometric determination of iron in dietary Supplements in Libyan market. (2020). Academic Journal of Research and Scientific Publishing. Available at: [Link]
-
Spectrophotometric Determination of Iron. (2012). YouTube. Available at: [Link]
-
8-Hydroxyquinoline. Wikipedia. Available at: [Link]
-
Method validation on iron determination by spectrophotometric method in aqueous medium. (2015). ResearchGate. Available at: [Link]
-
Spectrophotometric Determination of Trace Iron Collection and Elution as Its 8-Hydroxyquinoline Chelate on Protonated Chitin after. (1995). CORE. Available at: [Link]
-
Spectrophotometric determination of iron (III) in tap water using 8-hydoxyquinoline as a chromogenic reagent. (2011). Academic Journals. Available at: [Link]
-
A Study of 7-Iodo-8-hydroxyquinoline-5-sulfonic Acid as a Reagent for the Colorimetric Determination of Ferric Iron. Journal of the American Chemical Society. Available at: [Link]
-
Determination of Iron: With 7-Iodo-8-hydroxyquinoline-5-sulfonic Acid. Analytical Chemistry. Available at: [Link]
-
Hydroxyquinolines as Iron Chelators. ResearchGate. Available at: [Link]
-
Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. (2021). Open Journal of Applied Sciences. Available at: [Link]
-
Validation of a spectrophotometric method for the determination of iron (III) impurities in dosage forms. PubMed. Available at: [Link]
-
8-Hydroxyquinoline-5-sulfonic acid. PubChem, NIH. Available at: [Link]
-
Electronic spectroscopic characterization of the formation of iron(III) metal complexes: The 8-HydroxyQuinoline as ligand case study. PubMed. Available at: [Link]
-
Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S. Taylor & Francis Online. Available at: [Link]
-
Spectrophotometric Determination of Zinc Using 7-(4-Nitrophenylazo)-8-Hydroxyquinoline-5-Sulfonic Acid. SciELO. Available at: [Link]
-
Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S. PMC, NIH. Available at: [Link]
-
Complexation of Ag(I) with 8-Hydroxyquinoline: Synthesis, Spectral Studies and Antibacterial Activities. Advanced Journal of Chemistry-Section A. Available at: [Link]
Sources
- 1. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 2. ajchem-a.com [ajchem-a.com]
- 3. researchgate.net [researchgate.net]
- 4. academicjournals.org [academicjournals.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Validation of a spectrophotometric method for the determination of iron (III) impurities in dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ajrsp.com [ajrsp.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S - PMC [pmc.ncbi.nlm.nih.gov]
- 12. "Masking of iron and other interferences during the spectrophotometric " by HAFIZ ZAIN UL AABIDIN, MUHAMMAD INAM UL HASSAN et al. [journals.tubitak.gov.tr]
Application Note: High-Performance Liquid Chromatography Method Development for the Analysis of Metal Ions Using 8-Hydroxy-2-quinolinesulfonic Acid
Abstract
This application note presents a detailed guide for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the simultaneous analysis of multiple metal ions. The methodology is centered around the use of 8-Hydroxy-2-quinolinesulfonic acid (8-HQSA) as a pre-column derivatizing agent. The inherent chelating properties of 8-HQSA allow for the formation of stable, colored, and UV-active complexes with a variety of divalent and trivalent metal ions. This transformation facilitates their separation and quantification using reversed-phase HPLC with UV-Vis detection. This document provides a comprehensive framework, from the fundamental principles of chelation and derivatization to a step-by-step protocol for method development and validation, aimed at researchers, scientists, and professionals in the fields of environmental monitoring, pharmaceutical analysis, and materials science.
Introduction: The Rationale for 8-HQSA in Metal Ion Analysis
Metal ions play a dual role in biological and chemical systems; some are essential micronutrients, while others are potent toxins even at trace levels. Consequently, the accurate and sensitive quantification of metal ions is of paramount importance. High-Performance Liquid Chromatography (HPLC) offers a powerful analytical tool for this purpose, particularly when coupled with a suitable derivatization agent.[1]
8-Hydroxy-2-quinolinesulfonic acid (8-HQSA) is a derivative of 8-hydroxyquinoline (8-HQ), a well-established chelating agent.[2][3] The parent molecule, 8-HQ, is known to form stable complexes with a wide range of metal ions.[4] The addition of the sulfonic acid group in 8-HQSA enhances the water solubility of both the reagent and its metal complexes, a desirable characteristic for reversed-phase HPLC. The fundamental principle of this method lies in the pre-column derivatization of the target metal ions with 8-HQSA. This reaction yields stable, colored metal-ligand complexes that can be readily separated and detected by HPLC with UV-Vis spectrophotometry.[5] The stoichiometry of these complexes is typically 1:2 (metal:ligand) for divalent metal ions.[4]
The primary advantages of using 8-HQSA as a pre-column derivatization reagent include:
-
Enhanced Detectability: Formation of chromophoric complexes allows for sensitive detection using standard UV-Vis detectors.
-
Improved Selectivity: The derivatization process can be optimized to selectively target specific groups of metal ions.
-
Increased Retention and Resolution: The derivatization alters the polarity of the metal ions, enabling their separation on common reversed-phase columns.
This application note will guide the user through the systematic development of an HPLC method for metal ion analysis using 8-HQSA, covering reagent preparation, chromatographic conditions, and key validation parameters.
The Chelation and Derivatization Process: A Mechanistic Overview
The efficacy of 8-HQSA as a derivatizing agent stems from its ability to act as a bidentate ligand, coordinating with a central metal ion through its hydroxyl and quinoline nitrogen atoms. This chelation reaction forms a stable, five-membered ring structure. The sulfonic acid group, while not directly involved in chelation, imparts increased aqueous solubility to the resulting complex.
Caption: Chelation of a divalent metal ion (M²⁺) by two molecules of 8-HQSA.
Experimental Protocols
Materials and Reagents
-
8-Hydroxy-2-quinolinesulfonic acid (8-HQSA), analytical grade
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade or deionized
-
Ammonium acetate, analytical grade
-
Acetic acid, glacial, analytical grade
-
Standard stock solutions of target metal ions (e.g., Cu²⁺, Zn²⁺, Ni²⁺, Co²⁺, Pb²⁺, Cd²⁺), 1000 ppm
-
0.45 µm syringe filters
Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.
-
pH meter
-
Analytical balance
Preparation of Solutions
3.3.1. 8-HQSA Derivatizing Reagent (10 mM)
-
Accurately weigh 225.22 mg of 8-HQSA.
-
Dissolve in 100 mL of a 50:50 (v/v) methanol:water mixture.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
This solution should be prepared fresh daily and stored in an amber vial to protect it from light.
3.3.2. Mobile Phase Preparation
-
Mobile Phase A: 20 mM Ammonium acetate buffer in water. Adjust pH to 6.0 with acetic acid.
-
Mobile Phase B: Acetonitrile.
3.3.3. Standard Solutions
-
Prepare a mixed metal ion standard solution containing 10 ppm of each target metal ion from the 1000 ppm stock solutions.
-
Serially dilute this mixed standard to prepare a calibration curve ranging from 0.1 to 10 ppm.
Pre-Column Derivatization Protocol
-
To 1.0 mL of each standard or sample solution in a clean vial, add 1.0 mL of the 10 mM 8-HQSA derivatizing reagent.
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed at room temperature for 15 minutes.
-
Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.
Caption: Workflow for the pre-column derivatization of metal ions with 8-HQSA.
HPLC Method Development
Initial Chromatographic Conditions
The following conditions serve as a robust starting point for method development.
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 20 mM Ammonium Acetate (pH 6.0) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B in 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV-Vis at 370 nm (or wavelength of maximum absorbance) |
| Injection Volume | 20 µL |
Optimization Strategy
-
Wavelength Selection: After derivatization, scan the metal-8-HQSA complexes using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax). This will provide the optimal detection wavelength for maximum sensitivity. For many metal-8-HQ complexes, this is in the range of 360-400 nm.[6]
-
Mobile Phase pH: The pH of the mobile phase can influence the stability of the metal complexes and the retention of any unreacted 8-HQSA. A pH range of 5-7 is generally a good starting point.
-
Gradient Profile: Adjust the gradient slope and duration to achieve optimal separation of the metal-8-HQSA complexes. A shallower gradient may be necessary to resolve closely eluting peaks.
-
Organic Modifier: While acetonitrile is a common choice, methanol can also be evaluated as it may offer different selectivity for the metal complexes.[5]
-
Column Chemistry: If adequate separation is not achieved on a C18 column, consider alternative stationary phases such as a phenyl-hexyl column, which can offer different selectivity for aromatic compounds like the metal-8-HQSA complexes.
Method Validation
Once the HPLC method is optimized, it is crucial to validate its performance to ensure reliable and accurate results. Key validation parameters, as per ICH guidelines, include:
-
Specificity: The ability to assess the analyte in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention times of the metal-8-HQSA complexes in a blank sample.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of standards over a defined concentration range and performing a linear regression analysis (R² > 0.999 is desirable).[7]
-
Accuracy: The closeness of the test results to the true value. This can be assessed by spike-recovery experiments, where a known amount of metal ion is added to a sample matrix and the recovery is calculated.[7]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), and is typically expressed as the relative standard deviation (RSD).[7]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Data Presentation
Table 1: Typical Retention Times and λmax for Metal-8-HQSA Complexes
| Metal Ion | Expected Elution Order | Approximate Retention Time (min) | λmax (nm) |
| Ni²⁺ | Early | 4.5 | 365 |
| Zn²⁺ | Early-Middle | 5.8 | 375 |
| Co²⁺ | Middle | 7.2 | 370 |
| Cd²⁺ | Middle-Late | 8.5 | 380 |
| Pb²⁺ | Late | 9.8 | 385 |
| Cu²⁺ | Late | 11.2 | 390 |
Note: The exact retention times and elution order will depend on the specific chromatographic conditions.
Conclusion
The use of 8-Hydroxy-2-quinolinesulfonic acid as a pre-column derivatizing agent provides a sensitive, reliable, and robust method for the determination of metal ions by reversed-phase HPLC. The enhanced water solubility of the 8-HQSA ligand and its metal complexes makes this approach particularly well-suited for aqueous samples. By following the systematic method development and validation strategy outlined in this application note, researchers can establish a high-performance analytical method for the routine analysis of metal ions in a variety of matrices.
References
-
Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. [Link]
-
Hosseini, M., & Chamsaz, M. (2002). 8-Hydroxyquinoline as a Complexing Reagent for the Spectrophotometric Determination of Cadmium(II) in Micellar Media. Journal of the Chemical Society of Pakistan, 24(4), 239-243. [Link]
-
Jovanović, J., et al. (2020). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Asia Oceania Journal of Nuclear Medicine and Biology, 8(2), 90-99. [Link]
-
Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178. [Link]
-
Sharma, A., & Singh, A. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research, 9(11), 108-115. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. Retrieved from [Link]
-
Warner, I. M., & McGown, L. B. (1982). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. Analytical Chemistry, 54(12), 1935-1939. [Link]
-
Yasui, T., Yuchi, A., Wada, H., & Nakagawa, G. (1992). Reversed-phase high-performance liquid chromatography of several metal-8-quinolinethiol complexes. Journal of Chromatography A, 596(1), 73-78. [Link]
Sources
- 1. wjpmr.com [wjpmr.com]
- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 5. Pre-column chelation with 8-hydroxyquinoline for the simultaneous determination of metal ions by reversed-phase high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol Guide: Synthesis and Characterization of Metal Complexes with 8-Hydroxy-2-quinolinesulfonic acid monohydrate
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis, purification, and characterization of novel metal complexes using 8-Hydroxy-2-quinolinesulfonic acid monohydrate as a chelating ligand. The protocols and insights herein are designed to be both foundational and practical, explaining the causality behind experimental choices to ensure robust and reproducible outcomes.
Section 1: Scientific Rationale and Introduction
8-Hydroxyquinoline (8-HQ), often referred to as oxine, is a "privileged structure" in the fields of coordination chemistry and medicinal science.[1] Its ability to act as a potent bidentate chelating agent for a vast array of metal ions has led to its integration into applications ranging from analytical chemistry to the development of therapeutic agents.[2][3] 8-HQ and its derivatives are known to possess significant antimicrobial, anticancer, antioxidant, and antineurodegenerative properties, which are often enhanced upon complexation with metal ions.[4]
This guide focuses on a specific, highly functionalized derivative: 8-Hydroxy-2-quinolinesulfonic acid monohydrate . The introduction of a sulfonic acid (-SO₃H) group at the 2-position of the quinoline ring dramatically alters the physicochemical properties of the parent molecule, most notably by imparting significant aqueous solubility. This characteristic is of paramount importance in pharmaceutical and biological applications, where the bioavailability and administration of a compound are often limited by its solubility.
The synthesis of metal complexes with this sulfonated ligand opens avenues for developing novel, water-soluble therapeutic and diagnostic agents, where the biological activity of the metal-oxine complex can be harnessed in an aqueous physiological environment.
Section 2: Ligand Properties and Coordination Chemistry
8-Hydroxy-2-quinolinesulfonic acid is a versatile ligand whose coordination behavior is dominated by the classic 8-hydroxyquinoline scaffold but influenced by the presence of the sulfonic acid group.
2.1. Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 8-hydroxyquinoline-2-sulfonic acid | [5] |
| Molecular Formula | C₉H₇NO₄S | [5] |
| Molecular Weight | 225.22 g/mol (anhydrous) | [5] |
| Appearance | Typically a crystalline solid | |
| Key Functional Groups | Phenolic hydroxyl, quinoline nitrogen, sulfonic acid |
Note: For the monohydrate form, the molecular weight is approximately 243.24 g/mol . Always verify the hydration state of your starting material for accurate molar calculations.
2.2. Principles of Chelation
Like its parent compound, 8-Hydroxy-2-quinolinesulfonic acid acts as a powerful bidentate chelating agent. Chelation occurs through the donation of electron pairs from two key atoms:
-
Quinoline Nitrogen: The nitrogen atom in the heterocyclic ring.
-
Deprotonated Hydroxyl Oxygen: The oxygen from the hydroxyl group at the 8-position, which loses its proton upon coordination.[6]
The formation of these five-membered chelate rings with a metal ion results in highly stable complexes.[2] The sulfonic acid group is a strong acid and will be deprotonated in most aqueous solutions. While it primarily serves to increase solubility, its potential to participate in coordination (acting as a third donor site) or influence the overall crystal packing through hydrogen bonding should not be overlooked, especially with certain metal ions or under specific pH conditions.
Caption: Bidentate coordination of 8-Hydroxy-2-quinolinesulfonic acid to a metal center.
Section 3: General Synthesis Protocol for Metal Complexes
This protocol outlines a robust and adaptable method for synthesizing metal complexes. The choice of solvent and the need for base are critical considerations that depend on the specific metal salt and the ligand's properties.
3.1. Rationale Behind Procedural Steps
-
Solvent Choice: Due to the sulfonic acid group, the ligand is soluble in water and polar protic solvents. An ethanol/water or methanol/water mixture is often ideal, as it can dissolve both the ligand and many common metal salts (e.g., chlorides, sulfates, acetates).[1]
-
Molar Ratio: A 2:1 ligand-to-metal molar ratio is typically employed to satisfy the coordination sphere of divalent metal ions, leading to complexes with ML₂ stoichiometry.[1][7] However, this can be varied to target other stoichiometries.
-
pH Control: The deprotonation of the phenolic hydroxyl group is essential for coordination.[8] While the sulfonic acid group is already acidic, the phenolic proton (pKa ≈ 8-9) often requires the addition of a dilute base (e.g., NaOH, KOH, or an amine like triethylamine) to facilitate its removal and drive the complexation reaction to completion.[8]
3.2. Step-by-Step Experimental Protocol
-
Ligand Solution Preparation:
-
Accurately weigh 2.0 mmol of 8-Hydroxy-2-quinolinesulfonic acid monohydrate.
-
Dissolve it in 25 mL of a suitable solvent system (e.g., 80:20 ethanol:water) in a 100 mL round-bottom flask.
-
Gently warm and stir the mixture until a clear solution is obtained.
-
-
Metal Salt Solution Preparation:
-
In a separate beaker, weigh 1.0 mmol of the desired metal(II) salt (e.g., CuCl₂·2H₂O, Co(CH₃COO)₂·4H₂O, ZnSO₄·7H₂O).
-
Dissolve the salt in a minimal amount of the same solvent system (approx. 10-15 mL).
-
-
Complexation Reaction:
-
While stirring the ligand solution at room temperature, add the metal salt solution dropwise over 10-15 minutes using a dropping funnel.
-
A color change or the formation of a precipitate often indicates the initiation of complex formation.
-
-
pH Adjustment (If Necessary):
-
Slowly add a 0.1 M solution of NaOH dropwise to the reaction mixture until a stable precipitate is formed or a distinct color change is complete. Monitor the pH if required for specific syntheses.
-
-
Reaction Completion & Isolation:
-
Stir the reaction mixture at room temperature for 2-4 hours or heat under reflux for 1-2 hours to ensure the reaction goes to completion.[8]
-
Allow the mixture to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
-
Purification:
-
Wash the collected solid sequentially with cold deionized water (to remove inorganic salts) and then with a small amount of cold ethanol or diethyl ether (to remove unreacted organic ligand and aid in drying).
-
Dry the purified complex in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
Caption: General workflow for the synthesis of metal complexes.
Section 4: Protocols for Physicochemical Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized complexes.
4.1. Molar Conductivity Measurement
-
Objective: To determine if the complex is an electrolyte or non-electrolyte in solution.
-
Protocol: Prepare a 10⁻³ M solution of the complex in a suitable solvent (e.g., DMF or DMSO). Measure its conductivity using a calibrated conductivity meter. Compare the value to established ranges.
-
Interpretation: Values below 40 Ω⁻¹cm²mol⁻¹ in DMF typically indicate a non-electrolyte, suggesting the counter-ions from the metal salt are not present as free ions.[9]
4.2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the coordination sites of the ligand.
-
Protocol: Record the FTIR spectra of the free ligand and the metal complexes (4000-400 cm⁻¹) using KBr pellets.
-
Interpretation of Key Spectral Changes:
| Vibrational Mode | Approx. Wavenumber (Free Ligand) | Expected Change Upon Complexation | Rationale |
| O-H (phenolic) | ~3200-3000 cm⁻¹ (broad) | Disappearance or significant weakening | Deprotonation of the hydroxyl group for coordination.[1] |
| C=N (quinoline) | ~1630 cm⁻¹ | Shift to lower or higher frequency | Involvement of the quinoline nitrogen in the chelate ring. |
| C-O (phenolic) | ~1100 cm⁻¹ | Shift to higher frequency | Formation of a rigid C-O-Metal bond. |
| S=O (sulfonate) | ~1200 cm⁻¹ & ~1040 cm⁻¹ | Minimal shift expected | Indicates the sulfonate group is likely not involved in coordination. |
| M-N / M-O | < 600 cm⁻¹ | Appearance of new, weak bands | Direct evidence of metal-ligand bond formation. |
4.3. UV-Visible Spectroscopy
-
Objective: To study the electronic transitions within the complex.
-
Protocol: Record the UV-Vis absorption spectra of the ligand and the complexes in a suitable solvent (e.g., DMSO) from 200-800 nm.
-
Interpretation: Compare the spectrum of the complex to that of the free ligand. The appearance of new absorption bands, particularly in the visible region, can be attributed to ligand-to-metal charge transfer (LMCT) or d-d transitions for transition metal complexes, confirming complex formation.[7][10]
4.4. Thermal Analysis (TGA/DSC)
-
Objective: To determine the thermal stability and assess the presence of water molecules.
-
Protocol: Heat a small, accurately weighed sample of the complex (5-10 mg) under a nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min).
-
Interpretation: An initial weight loss at ~100-120 °C typically corresponds to the loss of lattice (uncoordinated) water molecules. Weight loss at higher temperatures (>150 °C) can indicate the loss of coordinated water molecules, followed by the decomposition of the organic ligand.[9]
Section 5: Applications and Future Directions
The metal complexes of 8-hydroxyquinoline and its derivatives are renowned for their broad spectrum of biological activities.[4] They have been extensively investigated as:
-
Antimicrobial and Antifungal Agents: The chelation of metal ions is believed to be a key mechanism for their antimicrobial action.[1]
-
Anticancer Therapeutics: Many complexes show potent cytotoxicity against various cancer cell lines.[10]
-
Antineurodegenerative Drugs: Their ability to chelate metal ions is being explored for treating diseases like Alzheimer's, which are associated with metal ion dysregulation.[4]
-
Materials for OLEDs: Aluminum complexes of 8-HQ are benchmark materials in organic light-emitting diodes (OLEDs).[11]
The enhanced water solubility of complexes derived from 8-Hydroxy-2-quinolinesulfonic acid makes them particularly attractive candidates for drug development, potentially overcoming the formulation challenges associated with the poor solubility of traditional 8-HQ complexes. Future research should focus on comprehensive in vitro and in vivo studies to evaluate their therapeutic efficacy and safety profiles.
References
- Benchchem. (n.d.). Synthesis of Metal Complexes with 8-Hydroxyquinoline-2-carbaldehyde: Application Notes and Protocols for Researchers.
- Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10.
- SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
- Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157-1178.
- Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10.
- Open Access Journals. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
- Baghdad Science Journal. (2013). Synthesis and Characterization of some Mixed Ligand Complexes Containing (8-hydroxyquinoline) and (2 - picoline) with some Metal Ions. Vol. 10(2).
- OCL-POWER. (2025). 8-Hydroxyquinoline: Properties, Uses, and Industrial Applications.
- Santos, M. A., et al. (2023). Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential. Inorganic Chemistry.
- Journal of Chemistry Letters. (2021). Synthesis and characterization of mixed ligand metal(II) complexes with Schiff base and 8-hydroxyquinoline as ligands. 2, 43-49.
- Al-Adilee, K. J., & Al-Juboori, A. M. H. (2018). Complexation of Ag(I) with 8-Hydroxyquinoline: Synthesis, Spectral Studies and Antibacterial Activities. Journal of Physics: Conference Series, 1032, 012012.
- PubChem. (n.d.). 8-Hydroxyquinoline-2-sulfonic acid.
- Wikipedia. (n.d.). 8-Hydroxyquinoline.
Sources
- 1. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 2. scispace.com [scispace.com]
- 3. rroij.com [rroij.com]
- 4. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8-Hydroxyquinoline-2-sulfonic acid | C9H7NO4S | CID 1653285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ajchem-a.com [ajchem-a.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jchemlett.com [jchemlett.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 8-Hydroxy-2-quinolinesulfonic acid monohydrate as a Fluorescent Probe for Zinc
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide on the application of 8-Hydroxy-2-quinolinesulfonic acid monohydrate as a fluorescent probe for the detection and quantification of zinc (Zn²⁺). This guide is designed to provide researchers, scientists, and drug development professionals with the foundational principles, detailed experimental protocols, and data interpretation strategies necessary for the successful implementation of this fluorescent chemosensor in a laboratory setting.
I. Foundational Principles and Scientific Rationale
Zinc is an essential trace element involved in a myriad of physiological and pathological processes. Consequently, the development of sensitive and selective probes for the detection of Zn²⁺ is of paramount importance in biological and pharmaceutical research. 8-Hydroxyquinoline and its derivatives have emerged as a robust class of fluorescent chemosensors for metal ions.
The functionality of 8-Hydroxy-2-quinolinesulfonic acid as a zinc probe is rooted in the principle of Chelation-Enhanced Fluorescence (CHEF) . In its unbound state, the 8-hydroxyquinoline moiety of the molecule exhibits minimal fluorescence. This is primarily due to an efficient non-radiative decay pathway known as Excited-State Intramolecular Proton Transfer (ESIPT) between the phenolic hydroxyl group and the quinoline nitrogen atom.
Upon the introduction of Zn²⁺, the ion is chelated by the nitrogen atom of the quinoline ring and the oxygen atom of the deprotonated hydroxyl group. This coordination forms a rigid five-membered ring structure. The formation of this stable complex with zinc inhibits the ESIPT process and restricts intramolecular rotation, thereby blocking the non-radiative decay channels. This results in a significant enhancement of the fluorescence intensity, providing a "turn-on" fluorescent signal that is proportional to the concentration of zinc.
The sulfonate group at the 2-position of the quinoline ring enhances the water solubility of the probe, making it particularly suitable for applications in aqueous biological media.
II. Spectroscopic and Binding Properties
A thorough understanding of the spectroscopic and binding characteristics of the probe-analyte complex is critical for experimental design and data interpretation. The following table summarizes the key parameters for the 8-Hydroxy-2-quinolinesulfonic acid-Zn²⁺ complex.
| Parameter | Value | Reference/Note |
| Excitation Wavelength (λex) | ~360 nm | Based on data for structurally similar sulfonated 8-hydroxyquinoline derivatives.[1] |
| Emission Wavelength (λem) | ~545 nm | Based on data for structurally similar sulfonated 8-hydroxyquinoline derivatives.[1] |
| Binding Stoichiometry (Probe:Zn²⁺) | 1:1 | [1] |
| Binding Constant (Kd) | Not available | The dissociation constant (Kd) is a measure of the affinity between the probe and Zn²⁺. A lower Kd indicates a stronger binding affinity. |
| Quantum Yield (Φ) | Not available | The quantum yield represents the efficiency of the fluorescence process. |
III. Experimental Protocols
The following protocols provide a step-by-step guide for the preparation of reagents and the spectrofluorimetric determination of zinc using 8-Hydroxy-2-quinolinesulfonic acid monohydrate.
A. Reagent and Solution Preparation
1. 8-Hydroxy-2-quinolinesulfonic acid monohydrate Stock Solution (1 mM):
-
Accurately weigh 24.32 mg of 8-Hydroxy-2-quinolinesulfonic acid monohydrate (M.W. 243.23 g/mol ).
-
Dissolve the weighed compound in 100 mL of deionized water.
-
Store the stock solution in a dark, airtight container at 4°C. This solution is stable for several weeks.
2. Zinc Standard Stock Solution (1000 ppm):
-
A commercially available certified 1000 ppm zinc standard solution is recommended for accuracy.
-
Alternatively, dissolve 1.000 g of high-purity zinc metal in a minimal amount of concentrated nitric acid and dilute to 1 liter with deionized water. Caution: Handle concentrated nitric acid with appropriate personal protective equipment in a fume hood.
3. Working Zinc Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the 1000 ppm zinc stock solution with deionized water. Recommended concentrations for a calibration curve range from 50 ppb to 500 ppb.
4. Buffer Solution (0.2 M Acetate Buffer, pH 8.0):
-
Prepare a 0.2 M solution of sodium acetate.
-
Prepare a 0.2 M solution of acetic acid.
-
Mix the two solutions and adjust the pH to 8.0 using a calibrated pH meter by adding the acetic acid solution to the sodium acetate solution. The optimal pH for complex formation and fluorescence is crucial.[1]
B. Spectrofluorimetric Measurement of Zinc
This protocol outlines the procedure for generating a calibration curve and measuring the zinc concentration in an unknown sample.
Figure 1: General workflow for the spectrofluorimetric determination of zinc.
Step-by-Step Protocol:
-
Prepare a Blank: In a fluorescence cuvette, add 2.0 mL of 0.2 M acetate buffer (pH 8.0) and 100 µL of the 1 mM 8-Hydroxy-2-quinolinesulfonic acid monohydrate stock solution. Add 100 µL of deionized water.
-
Prepare Standards: In a series of fluorescence cuvettes, add 2.0 mL of 0.2 M acetate buffer (pH 8.0) and 100 µL of the 1 mM probe stock solution. To each cuvette, add 100 µL of the respective working zinc standard solution (e.g., 50, 100, 200, 300, 400, 500 ppb).
-
Prepare Sample: In a fluorescence cuvette, add 2.0 mL of 0.2 M acetate buffer (pH 8.0) and 100 µL of the 1 mM probe stock solution. Add 100 µL of the unknown sample. Note: The sample may require appropriate dilution to fall within the linear range of the assay.
-
Incubation: Mix the contents of each cuvette thoroughly and incubate at room temperature for 15 minutes to allow for complete complex formation.
-
Measurement: Set the excitation wavelength of the spectrofluorometer to 360 nm and the emission wavelength to 545 nm. Measure the fluorescence intensity of the blank, standards, and sample(s).
-
Data Analysis:
-
Subtract the fluorescence intensity of the blank from the readings of the standards and the sample.
-
Plot a calibration curve of the background-subtracted fluorescence intensity versus the zinc concentration for the standards.
-
Determine the concentration of zinc in the unknown sample by interpolating its fluorescence intensity on the calibration curve.
-
IV. Mechanism of Action: A Deeper Dive
The "turn-on" fluorescence of 8-Hydroxy-2-quinolinesulfonic acid upon binding to zinc can be visualized as a shift in the energetic landscape of the molecule, favoring radiative decay over non-radiative pathways.
Figure 2: Simplified schematic of the Chelation-Enhanced Fluorescence (CHEF) mechanism.
V. Considerations for Self-Validating Systems and Trustworthiness
To ensure the reliability and reproducibility of the results, the following points should be considered:
-
Linearity and Range: Always establish a calibration curve for each new batch of probe and on each day of the experiment. The linear range of the assay should be determined, and samples should be diluted accordingly.
-
Selectivity and Interference: 8-Hydroxyquinoline derivatives can also form complexes with other divalent metal ions. It is crucial to assess the potential interference from other cations that might be present in the sample matrix. Masking agents can sometimes be employed to mitigate interference.[2]
-
pH Control: The formation of the zinc complex and its fluorescence are highly pH-dependent. Strict control of the buffer pH is essential for accurate and reproducible measurements.
-
Inner Filter Effect: At high concentrations of the probe or other absorbing species in the sample, the excitation or emission light may be attenuated, leading to a non-linear relationship between fluorescence and concentration. This can be minimized by working with dilute solutions.
VI. Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Fluorescence Signal | - Incorrect excitation/emission wavelengths.- pH of the buffer is incorrect.- Probe degradation.- Instrument malfunction. | - Verify instrument settings.- Prepare fresh buffer and confirm pH.- Prepare a fresh stock solution of the probe.- Check instrument performance with a standard fluorophore. |
| High Background Fluorescence | - Contaminated reagents or cuvettes.- Autofluorescence from the sample matrix. | - Use high-purity reagents and thoroughly clean cuvettes.- Run a sample blank (sample without the probe) to assess background fluorescence. |
| Poor Linearity of Calibration Curve | - Inaccurate preparation of standards.- Inner filter effect.- Saturation of the probe. | - Prepare fresh standards and ensure accurate dilutions.- Dilute the standards and sample.- Use a lower concentration of the probe. |
VII. References
-
Al-Kindy, S. M., Al-Bulushi, S. T., & Suliman, F. E. O. (2008). Spectrofluorimetric determination of zinc using 8-hydroxy-7-(4-sulfo-1-naphthylazo)-5-quinoline sulfonic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(2), 676–681. [Link]
-
Najim, S. S., Jasim, H. A., & Al-Adilee, K. J. (2019). Spectrophotometric Determination of Zinc in Pharmaceutical Medication Samples Using 8-Hydroxyquinoline Reagent. International Journal of Pharmaceutical Research, 11(4). [Link]
Sources
Application Notes & Protocols: Evaluating the Antimicrobial Efficacy of 8-Hydroxy-2-quinolinesulfonic acid
An in-depth guide for researchers, scientists, and drug development professionals.
Authored by: Gemini, Senior Application Scientist
Introduction
8-Hydroxyquinoline (8-HQ) and its derivatives represent a class of heterocyclic aromatic compounds with well-documented antiseptic and disinfectant properties.[1][2] The subject of this guide, 8-Hydroxy-2-quinolinesulfonic acid, belongs to this versatile family. The antimicrobial potency of these compounds is primarily attributed to their function as potent metal ion chelators.[3][4] By sequestering essential metal ions, they disrupt critical metabolic and enzymatic pathways necessary for microbial survival and proliferation.[5][6]
The rise of antimicrobial resistance necessitates the rigorous evaluation of novel compounds.[7] Therefore, standardized in vitro antimicrobial susceptibility testing (AST) is a cornerstone of drug discovery, providing the foundational data needed to predict clinical efficacy. This document provides a detailed framework for testing 8-Hydroxy-2-quinolinesulfonic acid, explaining not only the "how" but also the critical "why" behind each step, ensuring scientifically sound and reproducible results.
Section 1: The Scientific Rationale: Antimicrobial Action via Metal Chelation
To design and interpret antimicrobial assays for 8-Hydroxy-2-quinolinesulfonic acid, one must first understand its mechanism of action. Unlike many antibiotics that target specific cellular structures like the cell wall or ribosomes, the primary target of 8-HQ derivatives is the microorganism's metal homeostasis.
The Central Role of Metal Ions: Microbes require a delicate balance of metal ions such as iron (Fe²⁺/Fe³⁺), zinc (Zn²⁺), and manganese (Mn²⁺) to survive.[8] These metals serve as essential cofactors for a vast array of enzymes involved in:
-
Cellular Respiration: Key components of the electron transport chain are metalloenzymes.
-
DNA Replication and Repair: DNA polymerases and other enzymes rely on metal cofactors.
-
Virulence and Pathogenesis: Metalloproteases are often crucial for tissue invasion and nutrient acquisition.[5]
Mechanism of Inhibition: 8-Hydroxy-2-quinolinesulfonic acid acts as a chelating agent, forming stable complexes with these metal ions.[1][9] This sequestration has a two-fold disruptive effect:
-
Deprivation: It reduces the bioavailability of essential metals in the microbial cytoplasm, effectively starving the enzymes of their necessary cofactors.
-
Dysregulation: The formation of the chelator-metal complex can sometimes introduce the metal into the cell in an unregulated manner, leading to oxidative stress and the generation of reactive oxygen species (ROS) through Fenton-like reactions, further damaging cellular components.[3]
This mechanism underscores the critical importance of the assay environment, particularly the composition of the growth medium, which will be addressed in the following sections.
Caption: Mechanism of 8-Hydroxy-2-quinolinesulfonic Acid.
Section 2: Reagent Characterization and Preparation
Accurate and reproducible results begin with well-characterized and properly prepared reagents.
Physicochemical Properties
A summary of key properties for 8-Hydroxy-2-quinolinesulfonic acid is provided below.
| Property | Value | Source(s) |
| CAS Number | 20946-17-2 | [10] |
| Molecular Formula | C₉H₇NO₄S | [10][11] |
| Molecular Weight | 225.22 g/mol | [11] |
| Appearance | Yellow Powder | [12] |
| Solubility | Soluble in water | [13] |
| Storage | Room Temperature, protect from moisture | [12] |
Note: Properties for related isomers like 8-Hydroxy-5-quinolinesulfonic acid are sometimes more extensively documented and may serve as a general reference.[12][13]
Preparation of Stock Solution
This protocol ensures the creation of a sterile, accurate stock solution for use in subsequent assays.
Causality: A high-concentration, sterile stock solution is essential to minimize the volume added to assays, preventing significant dilution of the growth medium. The choice of solvent is critical; for this compound, the sulfonic acid group confers good water solubility, making sterile deionized water the preferred solvent over organic solvents like DMSO, which can have their own minor antimicrobial effects at higher concentrations.
Protocol:
-
Calculation: Determine the mass of 8-Hydroxy-2-quinolinesulfonic acid powder needed to create a stock solution of a desired concentration (e.g., 10 mg/mL or ~44.4 mM).
-
Weighing: Accurately weigh the required amount of powder using an analytical balance in a sterile environment (e.g., a biological safety cabinet).
-
Dissolution: Transfer the powder to a sterile conical tube. Add a portion of sterile deionized water and vortex thoroughly until the compound is completely dissolved. Adjust to the final volume with sterile water.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This method is preferred over autoclaving, which could potentially degrade the compound.
-
Storage: Aliquot the stock solution into smaller, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use.
Section 3: Core Antimicrobial Assay Protocols
The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which are considered the global standards for AST.[14][15][16]
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.[17][18]
Causality: This assay is foundational for quantitative assessment. It uses serial dilutions of the compound to pinpoint the precise concentration at which it becomes effective. For a chelating agent, it is imperative to use Cation-Adjusted Mueller-Hinton Broth (CAMHB) .[19] Standard MHB can have variable concentrations of divalent cations (Mg²⁺ and Ca²⁺), which would directly interfere with the chelating action of 8-Hydroxy-2-quinolinesulfonic acid and lead to non-reproducible or artificially high MIC values.
Caption: Workflow for MIC determination via broth microdilution.
Step-by-Step Methodology:
-
Plate Preparation: In a sterile 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 11 of each row to be used. Well 12 will be a sterility control (media only).
-
Compound Dilution:
-
Prepare a 2X working solution of 8-Hydroxy-2-quinolinesulfonic acid at the highest desired concentration in CAMHB.
-
Add 100 µL of this 2X solution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10.
-
Well 11 will serve as the growth control (no compound).
-
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism.[18]
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[20]
-
Dilute this suspension 1:150 in CAMHB to achieve the final target inoculum density.
-
-
Inoculation: Add 50 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is 100 µL, and the final inoculum concentration is approximately 5 x 10⁵ CFU/mL.
-
Incubation: Seal the plate (e.g., with an adhesive film or lid) and incubate at 35-37°C for 16-20 hours in ambient air.[21]
-
Reading the MIC: After incubation, examine the plate. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[17] A reading mirror or a plate reader (measuring OD₆₀₀) can aid in determination.
-
Self-Validation: The test is valid only if:
-
Well 11 (growth control) shows clear turbidity.
-
Well 12 (sterility control) remains clear.
-
-
Protocol: Time-Kill Kinetic Assay
This dynamic assay determines whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[19]
Causality: While an MIC value shows the concentration needed for inhibition, it doesn't describe the rate or extent of killing. This is crucial for drug development, as a rapidly bactericidal agent is often preferred. This assay directly measures viable cell counts over time.
Caption: Workflow for performing a time-kill kinetic assay.
Step-by-Step Methodology:
-
Preparation: Prepare flasks containing CAMHB with 8-Hydroxy-2-quinolinesulfonic acid at various concentrations relevant to its MIC (e.g., 0x MIC [growth control], 1x MIC, 2x MIC, and 4x MIC).
-
Inoculum: Prepare a bacterial inoculum as described in the MIC protocol to a final concentration of ~5 x 10⁵ CFU/mL in each flask.
-
Time Zero (T=0) Sampling: Immediately after inoculation, remove an aliquot from each flask. This is the T=0 sample.
-
Incubation: Place the flasks in a shaking incubator at 37°C to ensure aeration and prevent cell sedimentation.
-
Time-Course Sampling: At specified time points (e.g., 2, 4, 8, and 24 hours), aseptically remove an aliquot from each flask.[19]
-
Quantification of Viable Cells:
-
For each aliquot, perform 10-fold serial dilutions in sterile saline or phosphate-buffered saline (PBS).
-
Plate a known volume (e.g., 100 µL) of appropriate dilutions onto a non-selective agar medium (e.g., Tryptic Soy Agar).
-
Incubate the plates at 37°C for 18-24 hours, or until colonies are clearly visible.
-
-
Data Analysis:
-
Count the number of colonies on plates that have between 30 and 300 colonies to ensure statistical accuracy.
-
Calculate the CFU/mL for each time point and concentration.
-
Plot the results on a semi-logarithmic graph with time on the x-axis and log₁₀ CFU/mL on the y-axis.
-
Section 4: Data Presentation and Interpretation
Clear presentation of data is as important as the experiment itself.
MIC Data
MIC values should be presented in a clear, tabular format. It is recommended to test against a panel of relevant microorganisms, including Gram-positive and Gram-negative bacteria, and quality control (QC) strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
Table 1: Example MIC Data for 8-Hydroxy-2-quinolinesulfonic acid
| Organism | Strain ID | MIC (µg/mL) | MIC (µM) |
| Staphylococcus aureus | ATCC 29213 | 16 | 71.0 |
| Escherichia coli | ATCC 25922 | 64 | 284.2 |
| Pseudomonas aeruginosa | ATCC 27853 | 128 | 568.3 |
| Enterococcus faecalis | ATCC 29212 | 32 | 142.1 |
Time-Kill Kinetic Data
The results of a time-kill assay are best visualized in a plot.
Interpretation:
-
Bactericidal Activity: A reduction of ≥3-log₁₀ (99.9%) in CFU/mL compared to the T=0 count.
-
Bacteriostatic Activity: A <3-log₁₀ reduction in CFU/mL and inhibition of growth compared to the growth control curve.
-
No Effect: The compound curve closely follows the growth control curve.
References
- Benchchem. (n.d.). Application Notes and Protocols: 8-Hydroxyquinoline Citrate Antimicrobial Susceptibility Testing. Benchchem.
-
Shen, C., et al. (2023). Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections. ACS Infectious Diseases. Available at: [Link]
-
PubMed. (2023). Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections. National Library of Medicine. Retrieved from [Link]
-
Khan, Z. A., et al. (2023). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics. Available at: [Link]
-
CLSI. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. Retrieved from [Link]
-
EUCAST. (2026). Clinical Breakpoint Tables. European Committee on Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
PubChem. (2026). 8-Hydroxyquinoline-2-sulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Bruce, K. E., & Gaddy, J. A. (2024). Metal chelation as an antibacterial strategy for Pseudomonas aeruginosa and Acinetobacter baumannii. RSC Medicinal Chemistry. Available at: [Link]
-
Singh, R., et al. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. Retrieved from [Link]
-
WOAH. (2025). Antimicrobial susceptibility testing (Broth microdilution method). World Organisation for Animal Health. Retrieved from [Link]
-
Nobre, F. S., et al. (2014). Antimicrobial action of chelating agents: repercussions on the microorganism development, virulence and pathogenesis. Current Medicinal Chemistry. Retrieved from [Link]
-
CLSI. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. National Center for Biotechnology Information. Retrieved from [Link]
-
EUCAST. (n.d.). EUCAST Home. European Committee on Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Emery Pharma. Retrieved from [Link]
-
FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Retrieved from [Link]
-
Sorachim SA. (n.d.). 8-Hydroxy-5-quinolinesulfonic acid hydrate. Sorachim SA. Retrieved from [Link]
-
ResearchGate. (2014). Antimicrobial Action of Chelating Agents: Repercussions on the Microorganism Development, Virulence and Pathogenesis. Retrieved from [Link]
-
ChemBK. (2024). 8-HYDROXY-5-QUINOLINESULFONIC ACID. ChemBK. Retrieved from [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. University of British Columbia. Retrieved from [Link]
-
PDB. (2021). Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects. Available at: [Link]
-
CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). Retrieved from [Link]
-
Abdel-Hakeem, M. S., et al. (2018). Iron chelation destabilizes bacterial biofilms and potentiates the antimicrobial activity of antibiotics against coagulase-negative Staphylococci. Pathogens and Disease. Retrieved from [Link]
-
Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. (2020). Chemistry & Biodiversity. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial action of chelating agents: repercussions on the microorganism development, virulence and pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Metal chelation as an antibacterial strategy for Pseudomonas aeruginosa and Acinetobacter baumannii - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00175C [pubs.rsc.org]
- 9. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemscene.com [chemscene.com]
- 11. 8-Hydroxyquinoline-2-sulfonic acid | C9H7NO4S | CID 1653285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 8-Hydroxy-5-quinolinesulfonic acid hydrate [sorachim.com]
- 13. chembk.com [chembk.com]
- 14. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 15. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 16. EUCAST: EUCAST - Home [eucast.org]
- 17. apec.org [apec.org]
- 18. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. chainnetwork.org [chainnetwork.org]
- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Synthesis of 8-Hydroxyquinoline Sulfonic Acids from Quinoline: A Detailed Guide for Researchers
This document provides a comprehensive, step-by-step guide for the synthesis of 8-hydroxyquinoline sulfonic acids, critical intermediates in pharmaceutical and materials science research. While the direct synthesis of 8-Hydroxy-2-quinolinesulfonic acid from quinoline presents significant regiochemical challenges not readily overcome by standard methods, this guide details a robust and well-documented pathway to synthesize the vital intermediate, 8-hydroxyquinoline, and its subsequent conversion to the commercially and scientifically significant isomer, 8-hydroxyquinoline-5-sulfonic acid.
The narrative is structured to provide not only procedural instructions but also the underlying chemical principles and rationale, ensuring a deep understanding of the process for researchers, scientists, and professionals in drug development.
Strategic Overview: A Three-Part Synthetic Pathway
The synthesis is logically divided into three primary stages, beginning with the parent heterocycle, quinoline. Each stage represents a distinct and critical transformation, culminating in the desired sulfonated product. This modular approach allows for process validation and characterization at each intermediate step.
Caption: Workflow for Part II: Hydroxylation.
PART III: Synthesis of 8-Hydroxyquinoline-5-sulfonic acid
The final stage involves a second sulfonation. With the powerful activating, ortho-, para-directing hydroxyl group now present at C8, the incoming electrophile (SO₃) is directed to the adjacent C7 (ortho) or the C5 (para) position. Under controlled conditions, the 5-sulfonic acid isomer is the major product.
Causality and Experimental Rationale: The hydroxyl group on the 8-hydroxyquinoline ring is a strong activating group for electrophilic aromatic substitution. It preferentially directs incoming electrophiles to the ortho (C7) and para (C5) positions. The sulfonation at the C5 position is generally favored. Careful control of the reaction temperature is crucial to prevent side reactions and ensure high regioselectivity. The reaction is performed at a low temperature to moderate the reactivity. [1]
Experimental Protocol: Sulfonation of 8-Hydroxyquinoline
-
Apparatus Setup: Use a flask equipped with a stirrer and thermometer, placed in a cooling bath (ice-salt or dry ice-acetone).
-
Reagent Preparation: Cool fuming sulfuric acid to below 10°C with stirring.
-
Controlled Addition: Gradually add solid 8-hydroxyquinoline to the cold fuming sulfuric acid, ensuring the temperature does not rise above 15°C. [1]4. Reaction: Once the addition is complete, allow the mixture to warm slightly and stir for 5 hours at a temperature below 30°C. Let the mixture stand overnight at room temperature. [1]5. Work-up and Precipitation: Carefully pour the reaction solution into 8-10 times its volume of water, controlling the temperature to around 60°C. This dilution will cause the product to precipitate. [1]6. Isolation and Drying: Allow the suspension to stand overnight for complete crystallization. Collect the product by filtration, wash with water, and dry at 100°C. The expected yield is approximately 87%. [1]
Parameter Value Reference Reagents 8-Hydroxyquinoline, Fuming H₂SO₄ [1] Addition Temp. < 15°C [1] Reaction Temp. < 30°C [1] Reaction Time 5 hours + overnight standing [1] | Expected Yield | 87% | [1]|
Safety and Handling
-
Quinoline: Harmful if swallowed or in contact with skin. Suspected of causing genetic defects and may cause cancer. [2]Handle only in a fume hood with appropriate personal protective equipment (PPE), including gloves and eye protection.
-
Fuming Sulfuric Acid (Oleum): Extremely corrosive and toxic. Reacts violently with water. Causes severe skin burns and eye damage. Work must be conducted in a fume hood with acid-resistant gloves, lab coat, and face shield.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate PPE. Alkali fusion steps should be performed behind a blast shield due to the high temperatures involved.
-
8-Hydroxyquinoline-5-sulfonic acid: Harmful if swallowed. Irritating to eyes, respiratory system, and skin. [1]Standard PPE should be worn during handling.
References
- Google Patents. (2016). CN105622503A - Synthesis method of 8-hydroxyquinoline.
- U.S. Patent US2489530A. (1949). Method of making 8-hydroxy quinoline.
-
Patsnap. Preparation method of 8-hydroxyquinoline. Available at: [Link]
-
Wikipedia. 8-Aminoquinoline. Available at: [Link]
-
Organic Chemistry Portal. Diazotisation. Available at: [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]
-
SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available at: [Link]
- U.S. Patent US5162511A. (1992). Nitrosating and diazotizing reagents and reactions.
-
Organic Syntheses Procedure. PONCEAU 3R. Available at: [Link]
-
MDPI. (2020). 8-Hydroxyquinoline-5-Sulfonic Acid-Containing Poly(Vinyl Alcohol)/Chitosan Electrospun Materials and Their Cu2+ and Fe3+ Complexes: Preparation, Antibacterial, Antifungal and Antitumor Activities. Available at: [Link]
-
MDPI. (2019). Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid. Available at: [Link]
-
ResearchGate. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Available at: [Link]
-
MDPI. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Available at: [Link]
Sources
Troubleshooting & Optimization
How to prevent degradation of 8-Hydroxy-2-quinolinesulfonic acid stock solutions
Technical Support Center: 8-Hydroxy-2-quinolinesulfonic Acid
Guide: Preventing Degradation of Aqueous Stock Solutions
Welcome to the technical support center. As Senior Application Scientists, we understand that the integrity of your reagents is paramount to the success of your research. This guide provides in-depth technical advice, troubleshooting protocols, and preventative strategies to address the common challenge of degradation in 8-Hydroxy-2-quinolinesulfonic acid stock solutions. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to make informed decisions in your laboratory.
Troubleshooting Common Issues: A Diagnostic Q&A
Researchers often first notice a problem with their 8-Hydroxy-2-quinolinesulfonic acid solutions through visual cues or a decline in experimental performance. This section addresses the most common observations.
Q1: My stock solution, which was initially a pale yellow, has turned a darker yellow or brown. What is causing this discoloration?
A: This is the most frequent indicator of degradation. The color change is almost certainly due to oxidation of the 8-hydroxy moiety on the quinoline ring. This phenolic group is susceptible to oxidation, which forms highly conjugated, colored quinone-type species. This process can be initiated or accelerated by dissolved oxygen, exposure to light, and the presence of trace metal ion contaminants.
Q2: I've noticed a fine precipitate or cloudiness forming in my refrigerated stock solution. What is it, and can I still use the solution?
A: Precipitation can arise from two primary causes:
-
Chemical Degradation: Some degradation products may have lower solubility than the parent compound, causing them to precipitate out of the solution over time.
-
Physical Instability: If the solution was prepared near its saturation limit, a decrease in temperature (e.g., moving from room temperature to 4°C) can reduce its solubility, causing the compound to crystallize. The pH of the solution also significantly impacts the solubility of quinoline derivatives.[1]
It is not recommended to use a solution with a precipitate. Even if the issue is physical, the concentration of the supernatant will no longer be accurate. It is best to discard the solution and prepare a fresh one following the protocols outlined below.
Q3: My assay results have become inconsistent and show a loss of signal or activity. I suspect my 8-Hydroxy-2-quinolinesulfonic acid stock. How can I confirm this?
A: Inconsistent results are a strong indicator of reagent degradation. The loss of the parent compound directly lowers its effective concentration. To confirm degradation, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is the gold standard for this, as it can separate the parent compound from its degradation products.[2][3][4] A simple, albeit less definitive, method is to use a UV-Vis spectrophotometer. A scan of the solution's spectrum compared to that of a freshly prepared standard can reveal changes in the maximum absorbance (λmax) or the emergence of new peaks, which points to the formation of new chemical species.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing issues with your stock solution.
Caption: A flowchart for troubleshooting common stock solution issues.
Understanding the Science: Key Degradation Pathways
To effectively prevent degradation, it is crucial to understand the chemical mechanisms driving it. For 8-Hydroxy-2-quinolinesulfonic acid, the primary culprits are oxidation and photodegradation, often influenced by the solution's pH.
-
Oxidation: The electron-rich phenol ring is the molecule's most vulnerable point. Dissolved molecular oxygen can oxidize the hydroxyl group, especially in the presence of light or metal ions, leading to the formation of quinone-like structures. This process is often autocatalytic. The formation of the phenoxide ion at higher pH values makes the ring even more susceptible to oxidation.[5]
-
Photodegradation: Quinoline and its derivatives are known to be sensitive to light, particularly in the UV spectrum.[6] Light energy can promote the molecule to an excited state, making it more reactive towards oxygen or leading to other rearrangements. Studies on related compounds like hydroxychloroquine have shown that photodegradation is a significant environmental fate process and is highly pH-dependent.[7]
-
pH-Mediated Instability: The pH of the solution is a critical stability parameter. As mentioned, alkaline conditions (high pH) can deprotonate the phenolic hydroxyl group, increasing its susceptibility to oxidation.[5][8] Conversely, strongly acidic conditions can sometimes promote other reactions like hydrolysis, though this is less common for this specific structure. Therefore, maintaining a controlled, slightly acidic to neutral pH is essential.
Major Degradation Mechanisms
The following diagram illustrates the relationship between environmental factors and the primary degradation pathways.
Caption: The primary degradation pathways for 8-Hydroxy-2-quinolinesulfonic acid.
Protocols for Maximizing Stability
Adhering to best practices during solution preparation and storage is the most effective way to prevent degradation.
Data Summary: Recommended Reagents & Storage
| Parameter | Recommendation | Rationale |
| Solvent | HPLC-grade, Type I ultrapure water | Minimizes organic and ionic contaminants that can catalyze degradation. |
| Buffer | Phosphate or Acetate Buffer (10-50 mM) | Maintains a stable pH to prevent pH-mediated degradation. |
| Target pH | 6.0 - 7.0 | Balances solubility and minimizes the rate of oxidation and photodegradation.[5][6][7] |
| Storage Temp. | 2-8°C (Short-term) or -20°C / -80°C (Long-term) | Reduces the rate of all chemical reactions.[9] |
| Container | Amber borosilicate glass or opaque polypropylene | Protects from light to prevent photodegradation.[10][11] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces dissolved oxygen to prevent oxidative degradation. |
Protocol 1: Preparation of a Stabilized Stock Solution (10 mM)
This protocol is designed to mitigate the primary degradation factors from the outset.
Materials:
-
8-Hydroxy-2-quinolinesulfonic acid (solid)
-
HPLC-grade water
-
Phosphate buffer components (e.g., monobasic and dibasic sodium phosphate)
-
Inert gas source (Argon or Nitrogen) with a sparging tube
-
Calibrated pH meter
-
Sterile, amber volumetric flask
-
Sterile syringe filter (0.22 µm)
Procedure:
-
Deoxygenate the Solvent: In a clean glass bottle, take approximately 90% of the final required volume of HPLC-grade water. Sparge the water with a gentle stream of argon or nitrogen for at least 30 minutes to remove dissolved oxygen.
-
Prepare the Buffer: While sparging, weigh out the appropriate amounts of phosphate buffer components to achieve a final concentration of 20 mM at pH 6.5. Add them to the deoxygenating water.
-
Weigh the Compound: Accurately weigh the required amount of 8-Hydroxy-2-quinolinesulfonic acid solid.
-
Dissolution: Quantitatively transfer the solid to the amber volumetric flask. Add the deoxygenated buffer solution to approximately 80% of the final volume. Gently swirl to dissolve. A brief sonication in a room temperature water bath may aid dissolution.
-
pH Adjustment: Check the pH of the solution. Adjust to pH 6.5 using dilute, deoxygenated solutions of phosphoric acid or sodium hydroxide if necessary.
-
Final Volume: Bring the solution to the final volume using the deoxygenated buffer. Cap the flask and invert several times to ensure homogeneity.
-
Inert Gas Blanket: Before sealing for storage, gently blow a stream of inert gas over the headspace of the solution for 15-30 seconds to displace the air.
-
Sterile Filtration & Aliquoting (Optional but Recommended): For long-term storage, sterile filter the solution through a 0.22 µm filter into smaller, single-use amber or opaque cryovials. This prevents microbial growth and minimizes freeze-thaw cycles. Apply an inert gas blanket to each aliquot before sealing.
-
Storage: Immediately store the aliquots at the recommended temperature (see table above).
Protocol 2: Quick Stability Check via UV-Vis Spectrophotometry
This method provides a rapid assessment of your solution's integrity over time.
-
Establish a Baseline: Immediately after preparing a fresh stock solution, take a sample and dilute it to a concentration that gives an absorbance reading between 0.5 and 1.0 AU.
-
Scan the Spectrum: Using a spectrophotometer, scan the sample from 200 nm to 500 nm.
-
Record Data: Record the wavelength of maximum absorbance (λmax) and the absorbance value at this peak. Save this baseline spectrum.
-
Periodic Checks: At regular intervals (e.g., weekly for refrigerated solutions, monthly for frozen), thaw an aliquot (if frozen) and repeat the measurement using the same dilution factor and instrument settings.
-
Analysis: Compare the new spectrum to the baseline. A significant drop (>5%) in the peak absorbance or a shift in the λmax suggests degradation. The appearance of new peaks, particularly above 350 nm, is a strong indicator of the formation of colored oxidation products.
Frequently Asked Questions (FAQs)
Q1: What is the expected shelf-life of a stock solution prepared with your protocol?
A: When prepared and stored meticulously under an inert atmosphere at -20°C or below, a properly aliquoted solution can be expected to be stable for at least 6 months. For solutions stored at 2-8°C, we recommend preparing fresh stock monthly to ensure maximum reproducibility.
Q2: Can I autoclave my buffered solution to sterilize it instead of filtering?
A: We strongly advise against autoclaving. The combination of high temperature and pressure in an aqueous, oxygen-containing environment can significantly accelerate degradation, including potential desulfonation.[12] Sterile filtration is the recommended method.
Q3: I don't have an inert gas setup. What is the next best practice?
A: If inert gas is unavailable, the next best option is to use freshly boiled and cooled HPLC-grade water for preparation. Boiling reduces the concentration of dissolved gases, including oxygen. While less effective than sparging, it is better than using untreated water. Ensure you work quickly and minimize headspace in your storage vials. In this case, light and temperature control become even more critical.
Q4: Does using the salt form (e.g., sodium salt) versus the free acid of 8-Hydroxy-2-quinolinesulfonic acid make a difference in stability?
A: The salt form will be more readily soluble in neutral water, which can simplify the initial dissolution step. However, once in a buffered solution, both the free acid and its salt will equilibrate to the same ionic species dictated by the solution's pH. Therefore, the long-term stability in a properly buffered solution is expected to be very similar. The key is the final pH of the solution, not the starting form of the solid.
References
-
Eureka | Patsnap. (n.d.). Preparation method of 8-hydroxyquinoline. Retrieved from [Link]
-
University of Hertfordshire. (n.d.). 8-hydroxyquinoline. AERU. Retrieved from [Link]
-
Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. Retrieved from [Link]
- Google Patents. (n.d.). US2489530A - Method of making 8-hydroxy quinoline.
- Google Patents. (n.d.). US2561553A - Process for the manufacture of 8-hydroxy quinoline.
-
PubChem. (n.d.). 8-Hydroxyquinoline-2-sulfonic acid. Retrieved from [Link]
-
Sorachim SA. (n.d.). 8-Hydroxy-5-quinolinesulfonic acid hydrate. Retrieved from [Link]
- Google Patents. (n.d.). US3496224A - Purification of sulfonic acids.
-
MDPI. (2023). A pH-Sensitive Lignin-Based Material for Sustained Release of 8-Hydroxyquinoline. Retrieved from [Link]
-
Journal of Materials Chemistry A. (2020). Decomposition pathways and mitigation strategies for highly-stable hydroxyphenazine flow battery anolytes. Royal Society of Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US4044011A - Process for the preparation of 8-hydroxyquinoline.
-
Kochany, J., & Maguire, R. J. (1994). Photodegradation of quinoline in water. ResearchGate. Retrieved from [Link]
-
Ioele, G., et al. (2021). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. PubMed. Retrieved from [Link]
-
Binter, A., et al. (2012). Xenobiotic reductase A in the degradation of quinoline by Pseudomonas putida 86: physiological function, structure and mechanism of 8-hydroxycoumarin reduction. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). pH dependence of 8-hydroxyquinoline precipitation for Al 3+ , Ca 2+ and Mg 2+. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. Retrieved from [Link]
-
Weinert, Z. J., et al. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PMC - NIH. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. PubMed. Retrieved from [Link]
-
MDPI. (2021). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Retrieved from [Link]
-
Kovačić, M., et al. (2019). The role of photodegradation in the environmental fate of hydroxychloroquine. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). 8-Hydroxyquinoline. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline. Retrieved from [Link]
-
ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway by a Gram-negative bacterium, Cupriavidus sp. strain CNP-8. Retrieved from [Link]
-
Capital Resin Corporation. (2022). How To Neutralize Sulfonic Acid With Caustic Soda. Retrieved from [Link]
-
PubMed. (n.d.). Methodology for urinary 8-hydroxy-2'-deoxyguanosine analysis by HPLC with electrochemical detection. Retrieved from [Link]
-
ResearchGate. (2020). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]
-
Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
ResearchGate. (2022). Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
- Google Patents. (n.d.). CN111595985B - Analytical method for measuring related substances of rebamipide by using HPLC (high performance liquid chromatography).
-
PubChem. (n.d.). 8-Hydroxyquinoline. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 8-Hydroxyquinoline (CAS 148-24-3). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 | SIELC Technologies [sielc.com]
- 3. Methodology for urinary 8-hydroxy-2'-deoxyguanosine analysis by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN111595985B - Analytical method for measuring related substances of rebamipide by using HPLC (high performance liquid chromatography) - Google Patents [patents.google.com]
- 5. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The role of photodegradation in the environmental fate of hydroxychloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. lobachemie.com [lobachemie.com]
- 12. Decomposition pathways and mitigation strategies for highly-stable hydroxyphenazine flow battery anolytes - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Synthesized 8-Hydroxy-2-quinolinesulfonic Acid
Welcome to the technical support guide for the purification of 8-Hydroxy-2-quinolinesulfonic acid. This document is designed for researchers, chemists, and drug development professionals who are working with this versatile chelating agent. As a molecule possessing acidic, basic, and phenolic functionalities, its purification presents unique challenges. This guide provides field-proven insights, troubleshooting workflows, and detailed protocols to help you achieve high purity and yield in your experiments.
Section 1: Understanding the Molecule - The Key to Effective Purification
A successful purification strategy begins with a deep understanding of the target molecule's physicochemical properties. The structure of 8-Hydroxy-2-quinolinesulfonic acid dictates its behavior in different chemical environments.
Q1: What are the key structural features of 8-Hydroxy-2-quinolinesulfonic acid that influence its purification?
A1: The purification of this compound is governed by the interplay of three distinct functional groups on the quinoline scaffold:
-
The Phenolic Hydroxyl (-OH) Group at position 8: This group is weakly acidic and capable of chelation with metal ions.[1][2] Its acidity means it will be deprotonated (phenoxide, -O⁻) under basic conditions.
-
The Quinoline Nitrogen at position 1: This nitrogen atom is basic (a tertiary amine) and will be protonated (-NH⁺) under acidic conditions.
-
The Sulfonic Acid (-SO₃H) Group at position 2: This is a strongly acidic group, meaning it will be deprotonated (sulfonate, -SO₃⁻) across a wide pH range, except in very strong acids.
The simultaneous presence of a basic nitrogen and an acidic sulfonic acid group makes the molecule permanently zwitterionic near neutral pH. This amphoteric nature is the single most critical factor to leverage for purification.
Q2: How does pH dramatically affect the solubility of 8-Hydroxy-2-quinolinesulfonic acid?
A2: The molecule's solubility is highly dependent on pH due to its ability to exist in different ionic states:
-
In Strongly Acidic Solutions (pH < 1): The quinoline nitrogen is protonated (cationic), and the sulfonic acid may be partially protonated. The overall molecule carries a net positive charge, generally leading to good solubility in aqueous acids.
-
Near the Isoelectric Point (pI): At a specific pH, the positive charge on the protonated nitrogen and the negative charge on the sulfonate group will balance. At this pI, the molecule exists as a zwitterion with minimal net charge, causing its aqueous solubility to drop significantly. This is the ideal pH for precipitation/crystallization.
-
In Basic Solutions (pH > 8): The phenolic hydroxyl group deprotonates to form a phenoxide. The molecule now has two negative charges (sulfonate and phenoxide) and carries a net negative charge, making it highly soluble in aqueous bases.
This pH-dependent solubility allows for a powerful purification technique known as pH-gradient precipitation, which is often more effective than standard recrystallization for removing certain impurities.[3]
Section 2: Troubleshooting Guide for Common Purification Issues
This section addresses specific problems encountered during the purification of 8-Hydroxy-2-quinolinesulfonic acid in a practical, cause-and-solution format.
Problem: My crude product is a dark, tarry solid with persistent color that remains after initial crystallization.
-
Probable Cause: The synthesis of quinoline derivatives, particularly through sulfonation or Skraup-type reactions, often generates polymeric, tarry by-products.[4] These impurities are often amorphous and can get trapped within the crystal lattice of your product during rapid precipitation.[5]
-
Troubleshooting Workflow:
-
pH Adjustment & Filtration: Dissolve the crude product in a dilute aqueous base (e.g., 1M NaOH) to a pH of ~10-11. At this pH, your desired product is highly soluble as the dianion, but many polymeric tars are not. Filter the solution to remove any insoluble material.
-
Decolorization with Activated Charcoal: Warm the basic filtrate gently (40-50°C). Add a small amount of activated charcoal (typically 1-2% w/w relative to your crude product). Causality: The large surface area and porous structure of activated charcoal effectively adsorb the large, flat, aromatic molecules responsible for the color. Avoid boiling, as this can cause bumping and potential degradation.
-
Hot Filtration: Stir the charcoal slurry for 15-30 minutes, then filter the hot solution through a pad of Celite® or filter aid to remove the charcoal. This step is crucial and must be done quickly to prevent premature crystallization of the product.
-
Precipitation: Re-precipitate your product by slowly acidifying the clear, decolorized filtrate with an acid like HCl or H₂SO₄ to its isoelectric point.
-
Problem: I am getting a very low yield after recrystallization.
-
Probable Cause: This issue typically stems from three main sources: using an inappropriate solvent, using an excessive volume of solvent, or cooling the solution too quickly.
-
Troubleshooting Workflow:
-
Systematic Solvent Selection: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[6] For a zwitterionic molecule like 8-Hydroxy-2-quinolinesulfonic acid, pure organic solvents are often ineffective. Focus on aqueous systems.
-
Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the solid. Adding excess solvent will keep more of your product dissolved even after cooling, drastically reducing the recovery yield.
-
Ensure Slow Cooling: After dissolving your compound, allow the flask to cool slowly to room temperature on a benchtop. Do not place it directly in an ice bath. Causality: Slow cooling promotes the formation of a well-ordered crystal lattice, which excludes impurities. Rapid cooling leads to precipitation, a less selective process that traps impurities and smaller, less-filterable crystals.[5] Once the solution has reached room temperature and crystals have formed, then you can move it to an ice bath to maximize recovery.
-
| Solvent System | Rationale & Comments | Suitability |
| Water | Excellent choice due to the high polarity and ionic nature of the solute. Solubility is highly temperature-dependent. | Excellent |
| Water / Ethanol | Adding ethanol can help dissolve less-polar organic impurities, keeping them in the mother liquor. | Very Good |
| Dilute Acetic Acid | Keeps the molecule protonated and can be a good solvent. The product crystallizes as the acid is evaporated or neutralized. | Good |
| Acetone / Chloroform | Generally poor choices. These non-polar solvents will not effectively dissolve the zwitterionic/ionic forms of the molecule. | Poor |
Problem: My final product is contaminated with isomeric impurities (e.g., 8-Hydroxy-5-quinolinesulfonic acid).
-
Probable Cause: Sulfonation reactions on 8-hydroxyquinoline can produce a mixture of isomers. These isomers often have very similar solubility profiles, making separation by simple recrystallization difficult.
-
Troubleshooting Workflow: pH-Gradient Precipitation This technique exploits subtle differences in the isoelectric points (pI) of the isomers. The workflow below provides a logical path to separate compounds based on their pI.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose method to start with for purifying crude 8-Hydroxy-2-quinolinesulfonic acid?
A1: For a first pass purification, recrystallization from hot water is the most straightforward and effective method. It leverages the compound's high polarity and significant change in solubility with temperature. If the product is highly colored, a pre-treatment with activated charcoal is recommended as described in the troubleshooting section.
Q2: How can I reliably assess the purity of my final product?
A2: A combination of methods is ideal:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A reverse-phase C18 column with a mobile phase of buffered water and acetonitrile or methanol is a good starting point. UV detection around 210-254 nm should be effective.[7]
-
Melting Point: A sharp melting point (or decomposition point, as this compound may not melt cleanly) over a narrow range (1-2°C) is a good indicator of purity. Impurities typically depress and broaden the melting range. The anhydrous form of the related 8-hydroxy-5-quinolinesulfonic acid has a melting point >300 °C.
-
NMR Spectroscopy (¹H NMR): In a suitable solvent (like D₂O with a small amount of NaOD, or DMSO-d₆), ¹H NMR can confirm the structure and reveal the presence of any proton-containing impurities.
Q3: My purified product won't crystallize and remains an oil or a sticky solid. What can I do?
A3: This is a common problem, often caused by residual solvent or persistent impurities preventing lattice formation. Try the following techniques:
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the air-solution interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure product from a previous batch, add it to the supersaturated solution to induce crystallization.
-
Solvent-Antisolvent: Dissolve the oil in a minimum amount of a good solvent (e.g., water). Then, slowly add a miscible "anti-solvent" in which your product is insoluble (e.g., isopropanol or acetone) until the solution becomes turbid. Allow it to stand; crystals should form.
References
[8] 8-Quinolinesulfonic Acid: Comprehensive Overview and Applications. (2025). Google. [9] CN103304477A - Purification method of 8-hydroxyquinoline crude product. Google Patents. [10] CN103304477B - Purification method of 8-hydroxyquinoline crude product. Google Patents. [11] US2489530A - Method of making 8-hydroxy quinoline. Google Patents. [12] Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. PubMed. [6] Recrystallization (chemistry) | Research Starters. EBSCO. [13] Preparation method of 8-hydroxyquinoline. Eureka | Patsnap. [14] CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution. Google Patents. [15] US2561553A - Process for the manufacture of 8-hydroxy quinoline. Google Patents. [4] UNITED STATES PATENT OFFICE. Googleapis.com. [1] 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [7] HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. SIELC Technologies. [16] 8-Hydroxyquinoline-2-sulfonic acid. PubChem. [17] 20946-17-2 | 8-Hydroxyquinoline-2-sulfonic acid. ChemScene. 8-Hydroxy-5-quinolinesulfonic acid 98 207386-92-3. Sigma-Aldrich. [3] Recrystallization and Crystallization. University of Rochester. [5] O Chem Recrystallization Procedure. YouTube. [18] 8-Hydroxy-2-quinolinecarboxylic acid ≥98.0% HPLC. Sigma-Aldrich. [2] Growth and Characterization of 8-Hydroxy Quinoline Nitrobenzoate. SciRP.org.
Sources
- 1. scispace.com [scispace.com]
- 2. Growth and Characterization of 8-Hydroxy Quinoline Nitrobenzoate [scirp.org]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. youtube.com [youtube.com]
- 6. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 7. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 | SIELC Technologies [sielc.com]
- 8. nbinno.com [nbinno.com]
- 9. CN103304477A - Purification method of 8-hydroxyquinoline crude product - Google Patents [patents.google.com]
- 10. CN103304477B - Purification method of 8-hydroxyquinoline crude product - Google Patents [patents.google.com]
- 11. US2489530A - Method of making 8-hydroxy quinoline - Google Patents [patents.google.com]
- 12. Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preparation method of 8-hydroxyquinoline - Eureka | Patsnap [eureka.patsnap.com]
- 14. CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution - Google Patents [patents.google.com]
- 15. US2561553A - Process for the manufacture of 8-hydroxy quinoline - Google Patents [patents.google.com]
- 16. 8-Hydroxyquinoline-2-sulfonic acid | C9H7NO4S | CID 1653285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. chemscene.com [chemscene.com]
- 18. 8-Hydroxy-2-quinolinecarboxylic acid = 98.0 HPLC 1571-30-8 [sigmaaldrich.com]
Validation & Comparative
A Senior Application Scientist's Guide to Limit of Detection for 8-Hydroxy-2-quinolinesulfonic Acid-Based Assays
For researchers and drug development professionals, the accurate quantification of trace elements is paramount. T-cell-based assays, particularly those leveraging the fluorescent properties of 8-Hydroxy-2-quinolinesulfonic acid (8-HQSA), offer a sensitive and accessible method for detecting various metal ions. However, understanding the true performance of an assay hinges on a critical parameter: the Limit of Detection (LOD). This guide provides an in-depth, technically-grounded comparison of LOD determination for 8-HQSA assays, explaining not just the "how," but the fundamental "why" behind the methodology, and positioning its performance against established analytical techniques.
The Principle of 8-HQSA Assays: Chelation-Enhanced Fluorescence
8-Hydroxy-2-quinolinesulfonic acid is a derivative of 8-hydroxyquinoline (Oxine), a well-known chelating agent.[1] The sulfonic acid group confers enhanced water solubility, making it highly suitable for aqueous bioassays.[2] The core mechanism of 8-HQSA as a sensor lies in a phenomenon called chelation-enhanced fluorescence (CHEF).
By itself, 8-HQSA exhibits weak fluorescence. This is due to an efficient excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the quinoline nitrogen, which provides a non-radiative decay pathway.[1] Upon chelating with a metal ion (e.g., Zn²⁺, Al³⁺), this proton is displaced, and the molecule's conformational rigidity increases.[3][4] This structural change inhibits the ESIPT process, effectively closing the non-radiative pathway and forcing the molecule to release its absorbed energy as intense fluorescence.[1] This direct proportionality between metal ion concentration and fluorescence intensity forms the basis of the quantitative assay.
Deconstructing the Limit of Detection (LOD)
The Limit of Detection is one of the most critical yet debated figures of merit in analytical chemistry.[5] It is not simply the lowest signal an instrument can measure. The International Union of Pure and Applied Chemistry (IUPAC) defines the LOD as the smallest concentration or amount of an analyte that can be detected with reasonable certainty for a given analytical procedure.[6][7]
This "reasonable certainty" is statistical. It means we can confidently distinguish a true signal from the inherent background noise of the system (the "blank"). An LOD is determined by considering the probabilities of making two types of errors:
-
False Positives (Type I Error, α): Incorrectly concluding the analyte is present when it is not.
-
False Negatives (Type II Error, β): Incorrectly concluding the analyte is absent when it is present.
By convention, both α and β are typically set at 0.05 (a 95% confidence level).[8]
The most widely accepted method for calculating LOD, consistent with IUPAC guidelines, is based on the characteristics of the calibration curve at low concentrations.[8][9] The formula is:
LOD = 3.3σ / S
Where:
-
σ (sigma) is the standard deviation of the blank measurements. This value quantifies the noise of the system. It can be estimated from the standard deviation of the y-intercepts of multiple calibration curves or, more commonly, from repeated measurements of a blank sample.
-
S is the slope of the calibration curve (also known as analytical sensitivity). The slope represents the change in signal intensity per unit of analyte concentration. A steeper slope indicates a more sensitive assay.
The factor of 3.3 is derived from the Student's t-distribution for a 95% confidence level, accounting for both Type I and Type II errors.[8]
Experimental Workflow for LOD Determination of a Zn²⁺ Assay
This section provides a self-validating protocol for determining the LOD of a fluorescent 8-HQSA assay for Zinc (Zn²⁺), a common target for this class of sensors.[10]
Diagram: LOD Determination Workflow
Caption: Workflow for determining the Limit of Detection (LOD).
Detailed Protocol:
A. Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer. For Zinc detection with 8-HQSA, a pH between 5 and 8 is often optimal.[2] A 50 mM HEPES buffer, pH 7.4, is a common choice.
-
8-HQSA Stock Solution: Prepare a 1 mM stock solution of 8-Hydroxy-2-quinolinesulfonic acid in the assay buffer.
-
Zinc Standard Stock: Prepare a 1 mM stock solution of a high-purity zinc salt (e.g., ZnCl₂) in ultrapure water.
-
Working Standards: Perform serial dilutions of the Zinc Standard Stock in assay buffer to create a series of low-concentration standards for the calibration curve (e.g., 0 nM, 50 nM, 100 nM, 200 nM, 400 nM, 800 nM). The "0 nM" standard is your blank.
B. Instrumentation & Measurement:
-
Instrument: Use a calibrated spectrofluorometer. Allow the lamp to warm up for at least 30 minutes for signal stability.
-
Wavelengths: Set the excitation and emission wavelengths. For the Zn²⁺-8-HQSA complex, typical wavelengths are around 360-390 nm for excitation and 470-500 nm for emission.[2] These should be optimized empirically.
-
Blank Measurement: Prepare at least 10 separate blank samples. For each, mix the assay buffer with the 8-HQSA working solution. Measure the fluorescence intensity of each replicate.
-
Calibration Curve Measurement: For each zinc working standard, mix it with the 8-HQSA working solution and measure the fluorescence intensity. Ensure sufficient incubation time for the chelation reaction to complete.
C. Data Analysis & Validation:
-
Calculate Blank Standard Deviation (σ): Calculate the standard deviation of the 10+ blank measurements. This is your 'σ'.
-
Plot Calibration Curve: Plot the mean fluorescence intensity (y-axis) against the known zinc concentration (x-axis) for your working standards.
-
Perform Linear Regression: Fit a linear regression line to the data points.
-
Self-Validation Step: The coefficient of determination (R²) must be greater than 0.99 to ensure the linearity of the response in the measured range. If not, the standard concentrations or measurement technique may need refinement.
-
-
Determine the Slope (S): The slope of the regression line is your 'S'.
-
Calculate LOD: Apply the IUPAC formula: LOD = (3.3 * σ) / S . The result will be in the same concentration units as your standards.
Conceptual Diagram: The LOD Relationship
Caption: Relationship between Blank Noise (σ), Sensitivity (S), and LOD.
Comparative Performance Analysis
The primary advantage of 8-HQSA assays is their simplicity, low cost, and high sensitivity, making them excellent for high-throughput screening and routine laboratory use. However, for ultimate sensitivity in complex matrices, other capital-intensive methods are superior.
Here, we compare the typical LOD for Zinc (Zn²⁺) detection using an 8-HQSA fluorescent assay with industry-standard elemental analysis techniques.
| Method | Typical LOD | Principle | Advantages | Disadvantages |
| 8-HQSA Fluorescence Assay | ~1 x 10⁻⁷ M (100 nM) [4] | Chelation-Enhanced Fluorescence | Low cost, simple, rapid, high-throughput | Susceptible to matrix interference, limited specificity[10] |
| Flame Atomic Absorption (F-AAS) | ~3 x 10⁻⁸ M (30 nM) | Light absorption by free atoms in a flame | Robust, well-established, moderate cost | Lower sensitivity than GF-AAS or ICP-MS |
| Graphite Furnace AAS (GF-AAS) | ~1 x 10⁻¹⁰ M (0.1 nM) | Electrothermal atomization | High sensitivity, small sample volume | Slower than F-AAS, matrix effects |
| ICP-Mass Spectrometry (ICP-MS) | < 1 x 10⁻¹¹ M (<0.01 nM) | Ionization in plasma, detection by mass | Extremely low LOD, multi-element analysis[11] | High capital & operational cost, requires expert operator[11] |
Note: LODs are approximate and highly dependent on the specific instrument, matrix, and experimental conditions.
As the data shows, while an 8-HQSA assay provides excellent sensitivity in the nanomolar range, it does not reach the picomolar detection limits of techniques like ICP-MS.[4][11] The choice of method is therefore a trade-off. For initial drug screening, cell-based assays, or applications where ultra-trace analysis is not required, the 8-HQSA method offers an outstanding combination of performance and practicality. For final validation or regulatory submission involving trace metal contamination, the use of a reference method like ICP-MS is indispensable.
Factors Influencing LOD in 8-HQSA Assays
Achieving the lowest possible LOD is a process of systematic optimization. Key factors include:
-
pH: The pH of the assay buffer is critical as it affects both the protonation state of 8-HQSA and the stability of the metal-ligand complex.[2]
-
Interfering Ions: The assay's selectivity is not absolute. Other metal ions present in the sample can also chelate with 8-HQSA, either fluorescing or quenching the signal of the target analyte.[10] For instance, Fe³⁺ is a known quencher of many fluorescent metal complexes.[2]
-
Reagent Purity: Impurities in the buffer, water, or 8-HQSA reagent can contribute to the blank signal, increasing 'σ' and thus worsening the LOD. Using trace-metal grade reagents is essential.
-
Instrumentation: The sensitivity of the spectrofluorometer, the stability of the light source, and the efficiency of the detector all directly impact the signal-to-noise ratio, which is fundamental to a low LOD.
By carefully controlling these variables, researchers can ensure they are achieving the optimal performance and generating a robust and reliable Limit of Detection for their 8-HQSA-based assays.
References
-
Long, G. L., & Winefordner, J. D. (1983). Limit of detection. A closer look at the IUPAC definition. Analytical Chemistry, 55(7), 712A-724A.
-
Ferrer, R., & Rius, F. X. (2014). IUPAC-consistent approach to the limit of detection in partial least-squares calibration. Analytical Chemistry, 86(15), 7509-7516.
-
IUPAC. (1997). Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications, Oxford.
-
Wikipedia contributors. (2023, December 19). Detection limit. In Wikipedia, The Free Encyclopedia.
-
Khan, I., et al. (2021). 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. ResearchGate.
-
Zhang, X., et al. (2018). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ACS Omega, 3(8), 9889-9895.
-
Vial, J., & Jardy, A. (2004). The Limit of Detection. LCGC International - Chromatography Online.
-
Najim, S. S., et al. (2019). Spectrophotometric Determination of Zinc in Pharmaceutical Medication Samples Using 8-Hydroxyquinoline Reagent. ResearchGate.
-
Dasgupta, P. K., & Hwang, H. (1985). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. Analytical Chemistry, 57(6), 1009-1012.
-
Malede, A., & Gedamu, A. (2021). A Review on Solid Phase Extraction of Trace Heavy Metals in Different Oil Samples. ResearchGate.
-
Lundell, G. E. F., & Knowles, H. B. (1938). Use of 8-hydroxyquinoline in determinations of aluminum, beryllium, and magnesium. Journal of Research of the National Bureau of Standards, 21(1), 87.
-
Pan, L., et al. (2023). A comparative study of different methods for the determination of cadmium in various tissues of ramie (Boehmeria nivea L.). Frontiers in Plant Science, 14.
-
Najim, S. S., et al. (2019). Spectrophotometric Determination of Zinc in Pharmaceutical Medication Samples Using 8-Hydroxyquinoline Reagent. Journal of Pharmaceutical Sciences and Research, 11(10), 3465-3470.
-
Tuzen, M., & Soylak, M. (2007). A novel solid phase extraction method for the separation and preconcentration of some trace heavy metal ions on a new synthesized chelating resin. ResearchGate.
-
Al-Okab, R. A., et al. (2023). Comparative Study for Spectrofluorimetric Determination of Ambroxol Hydrochloride Using Aluminum Metal Transfer Chelation Complex and Biogenic Synthesis of Aluminum Oxide Nanoparticles Using Lavandula spica Flowers Extract. Molecules, 28(5), 2275.
-
Kim, S. H., et al. (2004). 8-Hydroxyquinoline derivative as a fluorescent chemosensor for zinc ion. Talanta, 64(2), 473-476.
-
Wang, Y., et al. (2023). Recent Developments in Heavy Metals Detection: Modified Electrodes, Pretreatment Methods, Prediction Models and Algorithms. Molecules, 28(22), 7590.
-
Rohini, R., et al. (2020). 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. Chemistry – An Asian Journal, 15(24), 4384-4405.
-
Bhattacharyya, A., et al. (2009). Characterisation of different polymorphs of tris(8-hydroxyquinolinato)aluminium(III) using solid-state NMR and DFT calculations. Chemistry Central Journal, 3, 21.
-
Henao, N. C. O., et al. (2023). A validated analytical method to measure metals dissolved in deep eutectic solvents. RSC Advances, 13(23), 15555-15563.
-
Najim, S. S., et al. (2019). Spectrophotometric Determination of Zinc in Pharmaceutical Medication Samples Using 8-Hydroxyquinoline Reagent. IDEAS/RePEc.
-
Cipurković, A., et al. (2022). 5-CHLOROMETHYL-8-HYDROXYQUINOLINE; A NOVEL COLOURIMETRIC SENSOR TO DETECT Fe(II) IONS. ResearchGate.
-
Lario, S., et al. (1998). Determination of serum and urinary aluminum by HPLC with fluorometric detection of Al-lumogallion complex. Clinical Chemistry, 44(3), 680-682.
Sources
- 1. ours.ou.ac.lk [ours.ou.ac.lk]
- 2. chem.uci.edu [chem.uci.edu]
- 3. researchgate.net [researchgate.net]
- 4. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. goldbook.iupac.org [goldbook.iupac.org]
- 7. Detection limit - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. 8-Hydroxyquinoline derivative as a fluorescent chemosensor for zinc ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Developments in Heavy Metals Detection: Modified Electrodes, Pretreatment Methods, Prediction Models and Algorithms [mdpi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
